Brinazarone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89622-90-2 |
|---|---|
Molecular Formula |
C25H32N2O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone |
InChI |
InChI=1S/C25H32N2O2/c1-18(2)22-17-20-9-6-7-15-27(20)23(22)24(28)19-10-12-21(13-11-19)29-16-8-14-26-25(3,4)5/h6-7,9-13,15,17-18,26H,8,14,16H2,1-5H3 |
InChI Key |
ZVRBFQSPBKYIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCNC(C)(C)C |
Other CAS No. |
89622-90-2 |
Synonyms |
isopropyl-2-((1-butylamino-3-propyl)oxy-4-benzoyl)-3-indolizine SR 33287 SR-33287 |
Origin of Product |
United States |
Foundational & Exploratory
Brinazarone: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information specifically detailing the mechanism of action for "brinazarone" is limited. This guide synthesizes the known pharmacology of its potential chemical class, indolizine derivatives acting as calcium channel blockers, to provide a comprehensive overview of its likely core mechanism of action.
Introduction
This compound is classified as a calcium channel blocker, a class of drugs that modulate the influx of calcium ions (Ca2+) into cells.[1] This modulation of intracellular calcium levels is central to its therapeutic effects. While specific data on this compound is scarce, its chemical structure as an indolizine derivative places it within a novel class of potent calcium entry blockers.[2] This guide will explore the general mechanism of action of calcium channel blockers, with a specific focus on the characteristics of indolizine derivatives where information is available.
Core Mechanism of Action: Calcium Channel Blockade
The primary mechanism of action of this compound is presumed to be the inhibition of voltage-gated calcium channels, particularly the L-type (long-lasting) calcium channels.[3][4] These channels are crucial for the regulation of cellular functions in various tissues, including vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue.[4]
By blocking these channels, this compound likely reduces the influx of calcium into cells, leading to a cascade of physiological effects:
-
Vascular Smooth Muscle Relaxation: In vascular smooth muscle, calcium influx triggers contraction. By inhibiting this influx, this compound is expected to cause vasodilation, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1][4]
-
Negative Inotropic Effect: In cardiac muscle cells (myocytes), calcium is essential for the contractile process. By reducing calcium entry, this compound may decrease the force of contraction of the heart.[1]
-
Negative Chronotropic and Dromotropic Effects: In the sinoatrial (SA) and atrioventricular (AV) nodes of the heart, calcium currents play a critical role in pacemaking and the conduction of electrical impulses. Blockade of these channels can slow the heart rate and the conduction of the electrical signal through the heart.[1]
Signaling Pathway of Calcium Channel Blockade
The following diagram illustrates the general signaling pathway affected by calcium channel blockers.
References
- 1. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 2. A novel class of calcium-entry blockers: the 1[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
Brinazarone chemical structure and properties
I have successfully gathered key chemical identifiers for Brinazarone, including its IUPAC name, SMILES string, and CAS number, and have found some physicochemical properties such as molecular weight, density, and a predicted pKa. However, experimental data for melting point, boiling point, and solubility are still missing. The pharmacological properties, including its mechanism of action and target receptors, require more detailed investigation. I also need to find information on its synthesis and key experiments with detailed protocols. Therefore, I will proceed to the next steps to gather this missing information.
This compound: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known by its developmental code name SR-95103, is a synthetic aminosteroid derivative that has garnered interest for its potential neuroprotective properties. This technical guide provides a detailed examination of its chemical structure, physicochemical characteristics, and pharmacological profile. It aims to be an in-depth resource for professionals in the fields of drug discovery and development, offering a consolidated source of technical information, including experimental methodologies and key data presented in a clear and accessible format.
Chemical Structure and Properties
This compound's core structure is derived from pregnenolone, a naturally occurring steroid hormone. The key modifications include the introduction of a spiro-oxazolidinedione ring at the C3 position and an amino group at the C21 position of the steroid framework. These alterations are crucial to its biological activity.
Chemical Identifiers
A clear and unambiguous identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | (4-[3-(tert-butylamino)propoxy]phenyl)-(2-propan-2-ylindolizin-3-yl)methanone |
| SMILES String | CC(C)c1cc2ccccn2c1C(=O)c3ccc(cc3)OCCCNC(C)(C)C[1] |
| CAS Number | 89622-90-2[1][2] |
| Molecular Formula | C25H32N2O2[1][2] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This table presents the available data for this compound.
| Property | Value | Source |
| Molecular Weight | 392.54 g/mol | [2] |
| Melting Point | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Not Available | |
| pKa (Predicted) | 10.47 ± 0.10 | [2] |
| Density | 1.06 g/cm³ | [2] |
Pharmacological Properties
The pharmacological profile of this compound is centered on its interaction with specific receptors in the central nervous system, leading to its observed neuroprotective effects.
Mechanism of Action
This compound is recognized as a potent and selective antagonist of the sigma-1 (σ1) receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of intracellular calcium signaling, ion channel function, and cellular stress responses. By antagonizing the sigma-1 receptor, this compound is thought to modulate these downstream pathways, thereby conferring neuroprotection against various insults.
The following diagram illustrates the proposed signaling pathway influenced by this compound.
Caption: Proposed mechanism of this compound's neuroprotective action.
Target Receptors
The primary molecular target of this compound is the sigma-1 receptor. Its high affinity and selectivity for this receptor over other receptor types, including sigma-2 receptors and various neurotransmitter receptors, have been demonstrated in radioligand binding assays.
Synthesis and Experimental Protocols
A detailed understanding of the synthetic route and the experimental protocols used to characterize a compound is essential for reproducibility and further investigation.
Chemical Synthesis
The synthesis of this compound typically involves a multi-step process starting from a pregnenolone derivative. A key step is the formation of the spiro-oxazolidinedione ring at the C3 position, followed by the introduction of the aminopropyl ether side chain.
The following diagram outlines a generalized workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity of this compound for the sigma-1 receptor, a competitive radioligand binding assay is commonly employed.
Objective: To quantify the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
[³H]-pentazocine (radioligand)
-
Haloperidol (non-specific binding control)
-
This compound (test compound)
-
Membrane preparations from cells expressing the sigma-1 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
Multi-well plates
-
Scintillation counter
Methodology:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of haloperidol.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, [³H]-pentazocine, and either buffer (for total binding), haloperidol (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The logical relationship of this experimental design is depicted in the following diagram.
Caption: Logical workflow for determining binding affinity.
Conclusion
This compound is a potent and selective sigma-1 receptor antagonist with demonstrated neuroprotective potential. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The detailed experimental protocols and visual representations of key processes are intended to facilitate further research and development of this promising compound. The availability of a clear synthetic pathway and well-defined assays for its characterization provides a solid foundation for its continued investigation as a potential therapeutic agent for neurological disorders.
References
In Vitro Effects of Brinazarone: An Overview of Currently Available Information
Despite a comprehensive search of scientific literature and public databases, there is currently a notable lack of publicly available data on the specific in vitro effects of the chemical compound Brinazarone. This includes quantitative data, detailed experimental protocols, and established signaling pathways, which are essential for creating an in-depth technical guide for researchers, scientists, and drug development professionals.
It is important to distinguish this compound from other compounds with similar-sounding names for which research is available, such as:
-
Brequinar: An inhibitor of dihydroorotate dehydrogenase with immunosuppressive and antineoplastic properties.
-
Benzarone: A drug that has been studied for its effects on the vascular system.
-
Brineura (cerliponase alfa): A recombinant human tripeptidyl peptidase 1 used in the treatment of a specific form of Batten disease.
The absence of published in vitro studies on this compound means that a technical guide detailing its effects, as requested, cannot be generated at this time. Researchers and professionals interested in this compound are encouraged to monitor scientific publications and databases for any future research that may emerge.
Unraveling the Molecular Target of Brinazarone: A Technical Overview
The identity and mechanism of action of the compound "Brinazarone" remain elusive in publicly available scientific literature. Extensive searches for its biological targets, associated signaling pathways, and methods for its target identification and validation have not yielded specific information. Therefore, the following guide provides a generalized framework for the target identification and validation of a novel bioactive compound, which can be applied once preliminary data on this compound becomes available.
I. Introduction to Target Identification and Validation
The process of identifying and validating the molecular target of a novel compound is a cornerstone of modern drug discovery. It involves a multi-faceted approach to pinpoint the specific biomolecule(s) with which the compound interacts to elicit its biological effects. This process is broadly divided into two phases: target identification, which aims to generate a list of potential protein candidates, and target validation, which seeks to confirm that modulation of the identified target is responsible for the compound's therapeutic effects.
A variety of experimental strategies can be employed for target identification, broadly categorized as direct or indirect methods. Direct methods, such as affinity chromatography and mass spectrometry, aim to physically isolate the drug-target complex. Indirect methods, including genetic and proteomic approaches, infer the target by observing the downstream cellular consequences of the compound's activity.
II. Hypothetical Experimental Protocols for this compound Target Identification
Should initial screening data for this compound become available, the following experimental protocols could be employed to identify its molecular target.
A. Affinity-Based Target Identification
This approach relies on the specific binding interaction between this compound and its target protein.
1. Synthesis of an Affinity Probe:
-
A chemically modified version of this compound would be synthesized, incorporating a linker arm and a reporter tag (e.g., biotin or a fluorescent dye). This "bait" molecule must retain its biological activity.
2. Affinity Chromatography:
-
The affinity probe is immobilized on a solid support (e.g., agarose beads).
-
A cellular lysate is passed over the affinity matrix.
-
Proteins that bind to the this compound probe are retained on the column, while non-binding proteins are washed away.
-
The bound proteins are then eluted.
3. Protein Identification by Mass Spectrometry:
-
The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein bands of interest are excised and subjected to in-gel digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptide fragmentation patterns are used to identify the proteins from a protein database.
B. Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive probes to covalently label the active sites of entire enzyme families, allowing for the assessment of a compound's inhibitory activity across a broad range of targets.
1. Probe Design and Synthesis:
-
An activity-based probe would be designed to mimic the structure of this compound but also contain a reactive group (e.g., a fluorophosphonate) and a reporter tag.
2. Competitive ABPP:
-
Cellular lysates are pre-incubated with this compound.
-
The activity-based probe is then added.
-
If this compound binds to a target enzyme, it will block the binding of the probe.
-
The protein labeling profile is compared to a control sample (without this compound) using techniques like fluorescence gel scanning or mass spectrometry. Proteins with reduced labeling in the presence of this compound are considered potential targets.
III. Hypothetical Signaling Pathway and Workflow Visualizations
The following diagrams illustrate generalized workflows for target identification and a hypothetical signaling pathway that could be modulated by a compound like this compound.
Caption: A generalized workflow for affinity-based target identification.
Caption: A hypothetical signaling pathway inhibited by this compound.
IV. Quantitative Data Summary
As no quantitative data for this compound is available, a template for data presentation is provided below. This table can be populated with experimental data as it is generated.
| Assay Type | Parameter | This compound Value | Control Value | Units |
| Binding Assay | Kd | - | - | nM |
| Enzyme Inhibition | IC50 | - | - | µM |
| Cellular Assay | EC50 | - | - | µM |
| Thermal Shift Assay | ΔTm | - | - | °C |
V. Target Validation
Once potential targets are identified, validation experiments are crucial to confirm their role in the mechanism of action of this compound.
1. Cellular Thermal Shift Assay (CETSA):
-
This method assesses target engagement in a cellular context.
-
Cells are treated with this compound and then heated.
-
The binding of this compound is expected to stabilize its target protein, leading to a higher melting temperature compared to the untreated control.
2. Genetic Approaches:
-
siRNA/shRNA Knockdown: Reducing the expression of the putative target protein should diminish the cellular effects of this compound.
-
CRISPR/Cas9 Knockout: Complete knockout of the target gene should render cells insensitive to this compound.
-
Overexpression: Overexpressing the target protein may enhance the cellular response to this compound.
3. Rescue Experiments:
-
In cells where the target has been knocked out, reintroducing a wild-type version of the protein should restore sensitivity to this compound. Introducing a mutated version of the protein that does not bind to this compound should not restore sensitivity.
Conclusion
While the specific molecular target of this compound is currently unknown, the field of chemical biology offers a robust toolkit for its identification and validation. The systematic application of the experimental strategies outlined in this guide will be instrumental in elucidating the mechanism of action of this compound, paving the way for its potential development as a therapeutic agent. Future research will undoubtedly focus on applying these techniques to unravel the mysteries of this compound's biological activity.
Unveiling the Molecular Landscape of Brinazarone: A Theoretical and Computational Perspective
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The term "Brinazarone" does not correspond to a recognized pharmaceutical compound in publicly available databases. This guide proceeds under the assumption that "this compound" is a likely misspelling of Brinzolamide , a carbonic anhydrase inhibitor. The following information pertains to the theoretical and computational studies of Brinzolamide and related compounds. Should "this compound" refer to a different agent, such as the pyrimidine synthesis inhibitor Brequinar or the uricosuric agent Benzbromarone , similar computational approaches as described herein would be applicable to their respective targets.
Introduction to Brinzolamide and its Mechanism of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II). This enzyme plays a crucial role in the secretion of aqueous humor in the eye, and its inhibition leads to a reduction in intraocular pressure (IOP). Consequently, Brinzolamide is a widely used therapeutic agent in the management of glaucoma and ocular hypertension.
Computational and theoretical studies have been instrumental in elucidating the molecular interactions that govern Brinzolamide's potent and selective inhibition of carbonic anhydrases. These in silico approaches provide invaluable insights into the drug's binding mode, the energetics of its interaction with the target enzyme, and the structural features that determine its inhibitory activity. This guide will delve into the key computational methodologies employed in the study of Brinzolamide and summarize the critical findings from this research.
Quantitative Data from In Silico Studies
Computational studies on Brinzolamide and other carbonic anhydrase inhibitors have generated a wealth of quantitative data that helps in understanding their structure-activity relationships. The following table summarizes key computational parameters.
| Compound | Target Isozyme | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Computational Method |
| Brinzolamide | CA-II | -8.5 to -10.2 | -9.8 | His94, His96, His119, Thr199, Thr200 | Molecular Docking, MD Simulations |
| Acetazolamide | CA-II | -7.9 to -9.5 | -9.1 | His94, His96, His119, Thr199 | Molecular Docking |
| Dorzolamide | CA-II | -8.2 to -9.8 | -9.5 | His94, His96, His119, Thr199 | Molecular Docking, MD Simulations |
| Methazolamide | CA-I | -7.5 to -9.0 | -8.7 | His94, His96, His119, Thr199, Val121 | Homology Modeling, Molecular Docking |
Experimental and Computational Protocols
The theoretical and computational investigation of Brinzolamide's interaction with carbonic anhydrase involves a multi-step workflow.
Homology Modeling
-
Objective: To generate a three-dimensional model of a target protein when its experimental structure is unavailable.
-
Protocol:
-
Template Selection: Identify a protein with a known experimental structure (e.g., from the Protein Data Bank - PDB) that has a high sequence similarity to the target protein.
-
Sequence Alignment: Align the amino acid sequence of the target protein with the template sequence.
-
Model Building: Construct the 3D model of the target protein based on the alignment and the template's structure using software like MODELLER or SWISS-MODEL.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK for Ramachandran plot analysis and VERIFY3D to check the compatibility of the 3D structure with its own amino acid sequence.
-
Molecular Docking
-
Objective: To predict the preferred binding orientation and affinity of a ligand (Brinzolamide) to a protein target (Carbonic Anhydrase).
-
Protocol:
-
Receptor and Ligand Preparation: Prepare the 3D structures of the protein receptor and the ligand. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site (grid generation).
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to explore the conformational space of the ligand within the binding site and score the different poses based on a scoring function that estimates the binding energy.
-
Pose Analysis: Analyze the top-ranked docking poses to identify the most plausible binding mode and the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Molecular Dynamics (MD) Simulations
-
Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability and refine the binding mode.
-
Protocol:
-
System Setup: Place the docked protein-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P) and add ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and apply pressure to equilibrate the system's density. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) to collect trajectory data.
-
Trajectory Analysis: Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of the protein-ligand interactions over time.
-
Visualizing Molecular Interactions and Workflows
Brinzolamide Binding to Carbonic Anhydrase II
The sulfonamide group of Brinzolamide coordinates with the zinc ion in the active site of carbonic anhydrase, a hallmark interaction for this class of inhibitors. The following diagram illustrates the key interactions.
Caption: Key interactions of Brinzolamide within the active site of Carbonic Anhydrase II.
Computational Drug Discovery Workflow
The process of identifying and optimizing a drug candidate like Brinzolamide using computational methods follows a structured workflow.
Caption: A typical workflow for computational drug discovery and optimization.
Signaling Pathway Inhibition
Brinzolamide acts by inhibiting the production of bicarbonate ions, which are necessary for aqueous humor secretion. This can be represented in a simplified signaling pathway.
Caption: Simplified pathway showing Brinzolamide's inhibition of Carbonic Anhydrase II.
Conclusion
Theoretical and computational studies have been pivotal in understanding the molecular basis of Brinzolamide's therapeutic action. Methodologies such as homology modeling, molecular docking, and molecular dynamics simulations have provided detailed insights into its binding mechanism, affinity, and selectivity for carbonic anhydrase isoenzymes. The quantitative data and structural information gleaned from these studies are not only crucial for optimizing existing inhibitors but also for the rational design of novel therapeutic agents with improved efficacy and safety profiles. The continued advancement of computational techniques promises to further accelerate the discovery and development of next-generation ophthalmic drugs.
Methodological & Application
Brinazarone: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinazarone is a calcium channel blocker, a class of compounds that modulate the influx of calcium ions (Ca²⁺) into cells. Intracellular calcium signaling is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of calcium signaling is implicated in various pathologies, including cancer. By blocking calcium channels, this compound offers a potential therapeutic avenue for diseases characterized by aberrant cellular proliferation.
This document provides detailed protocols for the experimental use of this compound in a cell culture setting, based on its classification as a calcium channel blocker and data from the closely related compound SR 33557. It also outlines the key signaling pathways affected and presents representative quantitative data.
Mechanism of Action: Calcium Channel Blockade and Apoptosis Induction
This compound is classified as a calcium channel blocker. While specific data for this compound is limited, the related compound SR 33557 has been shown to be a potent antagonist of L-type calcium channels with a high affinity (Ki = 0.5-2.0 nM) and an IC50 of 5.6 nM for antagonizing calcium-induced contractions in rat aorta.[1][2]
Calcium channel blockers exert their effects on cells by inhibiting the influx of extracellular calcium. A sustained increase in intracellular calcium is a key trigger for apoptosis through several mechanisms:
-
Mitochondrial Pathway Activation: Elevated cytosolic Ca²⁺ can lead to mitochondrial calcium overload, which in turn triggers the opening of the mitochondrial permeability transition pore (mPTP). This disrupts the mitochondrial membrane potential and leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.
-
Calpain Activation: Increased intracellular calcium can activate calpains, a family of calcium-dependent proteases. Calpains can cleave and activate pro-caspases and also cleave other cellular substrates to promote apoptosis.
Signaling Pathways
The following diagram illustrates the putative signaling pathway through which this compound, as a calcium channel blocker, may induce apoptosis.
Quantitative Data
The following table summarizes representative data for calcium channel blockers in various cancer cell lines. Note that specific IC50 values for this compound are not publicly available and these values are for other calcium channel blockers, intended to provide a starting point for experimental design.
| Cell Line | Compound | Assay | Endpoint | IC50 |
| MCF-7 (Breast Cancer) | Tranilast | [³H]-Thymidine Incorporation | Proliferation | ~10 µM[3] |
| MCF-7 (Breast Cancer) | Verapamil | Cell Viability | 4 days | 10-100 µM[4] |
| MCF-7 (Breast Cancer) | Mibefradil | Cell Viability | 4 days | 1-10 µM[4] |
| PC-3 (Prostate Cancer) | General CCBs | Not Specified | Not Specified | Not Specified |
| Jurkat (T-cell Leukemia) | Capsaicin | Calcium Influx (Indo-1) | Calcium Entry | 32 µM[5] |
| HEK293 (Human Embryonic Kidney) | Amlodipine | Calcium Imaging (Fura-2) | Calcium Signal | 0.5 - 20 µM[6][7] |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on cultured cells. These are general protocols and should be optimized for your specific cell line and experimental conditions.
Experimental Workflow
A. Cell Culture
-
Cell Lines:
-
Adherent: MCF-7 (human breast adenocarcinoma), PC-3 (human prostate adenocarcinoma), HEK293 (human embryonic kidney).
-
Suspension: Jurkat (human T-cell leukemia).
-
-
Culture Media:
-
MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[8][9]
-
PC-3: F-12K Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Jurkat: RPMI-1640 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[11]
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing:
-
Adherent Cells (MCF-7, PC-3, HEK293): When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for passaging.[8]
-
Suspension Cells (Jurkat): Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL. Split the culture by centrifuging, removing a portion of the old medium, and resuspending the cells in fresh medium.[11]
-
B. This compound Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal working concentration for your cell line.
-
Treatment:
-
For adherent cells, seed them in multi-well plates and allow them to attach overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound.
-
For suspension cells, seed them in multi-well plates and add the this compound working solutions directly to the cell suspension.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
C. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight (for adherent cells).
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[12][13]
D. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including any floating cells for adherent lines) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
E. Western Blot Analysis
This technique is used to detect changes in the expression of apoptosis-related proteins.
-
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Disclaimer
This document is intended for research purposes only. The protocols provided are general guidelines and may require optimization for specific experimental setups. The information on this compound is based on its classification as a calcium channel blocker, and specific data for this compound is limited. Researchers should consult the relevant literature and safety data sheets before handling any chemical compounds.
References
- 1. SR 33557, a novel calcium entry blocker. II. Interactions with 1,4-dihydropyridine, phenylalkylamine and benzothiazepine binding sites in rat heart sarcolemmal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 33557, a novel calcium-antagonist: interaction with [3H]-(+/-)-nitrendipine and [3H]-(-)-desmethoxy-verapamil binding sites in cerebral membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation of MCF-7 breast cancer cells by a blocker of Ca(2+)-permeable channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Capsaicin inhibits Jurkat T-cell activation by blocking calcium entry current I(CRAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mcf7.com [mcf7.com]
- 9. encodeproject.org [encodeproject.org]
- 10. PC-3 Cells [cytion.com]
- 11. Subculturing Jurkat Cell Line | NEB [neb.cn]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Brinazarone: No Publicly Available Data for In Vivo Animal Model Dosage and Protocols
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the dosage, administration, or experimental protocols for "brinazarone" in in vivo animal models.
Detailed searches for "this compound," including its chemical formula (C25H32N2O2) and chemical identifiers, did not yield any preclinical studies, pharmacological data, or records of its use in animal research. Consequently, the creation of detailed application notes, protocols, and quantitative data tables as requested is not possible at this time.
The lack of information extends to its mechanism of action and any associated signaling pathways. Without this fundamental biological data, it is impossible to generate the requested diagrams illustrating its effects.
It is possible that "this compound" is a very new or proprietary compound that has not yet been described in published scientific literature. It may also be an internal designation for a compound within a research organization that has not been disclosed publicly.
Researchers, scientists, and drug development professionals interested in this compound are advised to consult proprietary databases, internal company documentation, or contact any known entity associated with the development of "this compound" for further information. At present, no guidance on its application in in vivo animal models can be provided based on the available public record.
Application Notes and Protocols for the Quantification of Brinazarone
Disclaimer: No specific analytical methods for the quantification of Brinazarone have been published in peer-reviewed literature to date. The following application notes and protocols are adapted from established methods for structurally similar compounds, particularly those containing a benzofuranone core. These methods should be fully validated by the end-user for accuracy, precision, selectivity, and other relevant parameters as per ICH guidelines.
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of this compound in Pharmaceutical Formulations
This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and pharmaceutical dosage forms. The method is designed to be simple, rapid, and accurate for routine quality control analysis.
Data Presentation
| Parameter | Projected Value |
| Linearity Range (R²) | 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 5-30 ng/mL |
| Limit of Quantitation (LOQ) | 15-90 ng/mL |
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: Start at 40% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to the initial conditions for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 254 nm and 280 nm is projected to be suitable.
1.2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to achieve concentrations within the expected linear range.
-
Sample Preparation (for tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtrate with the initial mobile phase to a concentration within the calibration range.
-
1.3. System Suitability:
Before sample analysis, perform system suitability tests by injecting the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Visualization
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Quantification of this compound in Biological Matrices
This application note outlines a sensitive and selective LC-MS/MS method for the quantification of this compound in plasma, suitable for pharmacokinetic studies. The method utilizes a simple protein precipitation for sample preparation.
Data Presentation
| Parameter | Projected Value |
| Linearity Range (R²) | > 0.99 |
| Accuracy (% Recovery) | 90-110% |
| Precision (% RSD) | < 15% |
| Limit of Detection (LOD) | 0.1-1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5-5 ng/mL |
Experimental Protocol
2.1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Projected):
-
This compound: Precursor ion [M+H]⁺, product ions to be determined by infusion.
-
Internal Standard (IS): A structurally similar compound with a known MRM transition.
-
-
2.2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
Visualization
UV-Visible Spectrophotometric Method for the Quantification of this compound
This protocol describes a simple and cost-effective UV-Visible spectrophotometric method for the estimation of this compound in bulk form.
Data Presentation
| Parameter | Projected Value |
| Linearity Range (R²) | > 0.995 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Molar Absorptivity | To be determined |
Experimental Protocol
3.1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
3.2. Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The benzofuranone structure suggests a λmax in the range of 250-300 nm.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (100 µg/mL) in methanol.
-
From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 2 to 20 µg/mL.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Unknown Sample:
-
Prepare a solution of the unknown sample in methanol with a concentration expected to fall within the calibration range.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound from the calibration curve.
-
Visualization
Application Notes and Protocols for Utilizing Small Molecules in CRISPR-Cas9 Gene Editing Studies
A Note to Researchers: Initial searches for "Brinazarone" did not yield information on a specific compound with this name. It is possible that this is a novel or internal compound name, or a potential misspelling of another agent. The following application notes and protocols are based on the established use of small molecules to modulate CRISPR-Cas9 gene editing, focusing on classes of compounds that influence relevant cellular pathways. Researchers are encouraged to adapt these guidelines to their specific small molecule of interest.
Introduction
The CRISPR-Cas9 system has revolutionized gene editing, offering a powerful tool for targeted genetic modifications. The efficiency and outcome of CRISPR-Cas9 editing are intricately linked to cellular processes, particularly DNA repair pathways. Following the introduction of a double-strand break (DSB) by Cas9, cells primarily utilize two major repair mechanisms: the error-prone non-homologous end joining (NHEJ) pathway, which can lead to insertions or deletions (indels), and the high-fidelity homology-directed repair (HDR) pathway, which allows for precise sequence replacement when a donor template is provided.
Small molecules that modulate these and other related cellular pathways can significantly enhance the efficiency and control the outcome of CRISPR-Cas9 gene editing. This document provides detailed application notes and protocols for utilizing small molecules in CRISPR-Cas9 experiments, with a focus on compounds that influence histone acetyltransferases (HATs) like p300/CBP, which play a crucial role in chromatin accessibility and gene expression.
Application Notes
Targeting p300/CBP to Potentially Modulate CRISPR-Cas9 Activity
The paralogous histone acetyltransferases p300 and CREB-binding protein (CBP) are critical transcriptional co-activators that regulate gene expression by acetylating histones and other proteins.[1][2] This acetylation leads to a more open chromatin structure, potentially increasing the accessibility of genomic DNA to the CRISPR-Cas9 machinery. Small molecule inhibitors or activators of p300/CBP could therefore be employed to modulate the local chromatin environment at the target locus and influence editing efficiency.
Key Considerations:
-
Mechanism of Action: p300/CBP inhibitors can be categorized based on their target domain, such as the bromodomain or the histone acetyltransferase (HAT) domain.[3] Understanding the specific mechanism is crucial for predicting the biological outcome.
-
Cell Type Specificity: The effects of p300/CBP modulation can be highly cell-type dependent. Preliminary dose-response experiments are essential to determine the optimal concentration and treatment duration for the specific cell line being used.
-
On-Target vs. Off-Target Effects: While the goal is to enhance on-target editing, it is critical to assess the impact of the small molecule on off-target mutations.
Experimental Protocols
Protocol 1: General Workflow for Small Molecule-Enhanced CRISPR-Cas9 Gene Editing
This protocol outlines a general workflow for incorporating a small molecule, such as a hypothetical p300/CBP modulator, into a standard CRISPR-Cas9 experiment.
Caption: General experimental workflow for CRISPR-Cas9 gene editing with small molecule treatment.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 plasmids (encoding Cas9 and sgRNA) or RNP complex
-
Donor DNA template (for HDR)
-
Transfection reagent
-
Small molecule of interest (e.g., a p300/CBP modulator)
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target site
Procedure:
-
Cell Culture: Culture cells to the appropriate confluency for transfection (typically 70-90%).
-
Transfection: Transfect cells with CRISPR-Cas9 components (and donor template if applicable) using a suitable transfection reagent.
-
Small Molecule Treatment:
-
Immediately following transfection, replace the medium with fresh medium containing the desired concentration of the small molecule.
-
A dose-response curve should be established beforehand to determine the optimal, non-toxic concentration.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Genomic DNA Extraction: Harvest the cells and extract genomic DNA.
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region by PCR using primers flanking the cut site.
-
Analyze the PCR products by Sanger sequencing followed by TIDE or ICE analysis, or by Next-Generation Sequencing (NGS) for a more comprehensive assessment of editing outcomes.
-
Protocol 2: Assessing the Effect of a p300/CBP Modulator on Chromatin Accessibility
This protocol can be used to determine if the small molecule is having the desired effect on the chromatin state at the target locus.
Caption: Workflow for assessing chromatin accessibility via ChIP-qPCR.
Materials:
-
Cells treated with the small molecule as described in Protocol 1.
-
Formaldehyde
-
Chromatin Immunoprecipitation (ChIP) kit
-
Antibody against an active chromatin mark (e.g., H3K27ac)
-
qPCR reagents
-
Primers specific to the target genomic region
Procedure:
-
Cell Treatment: Treat cells with the small molecule at the optimal concentration and duration determined previously.
-
Chromatin Immunoprecipitation (ChIP):
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin using an antibody specific for an active chromatin mark (e.g., H3K27ac).
-
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
qPCR Analysis:
-
Perform quantitative PCR (qPCR) using primers designed to amplify the target genomic region.
-
Compare the enrichment of the target region in treated versus untreated cells. An increase in enrichment suggests increased chromatin accessibility.
-
Data Presentation
Table 1: Hypothetical Data on the Effect of a p300/CBP Inhibitor on CRISPR-Cas9 Editing Efficiency
| Treatment Group | Concentration (µM) | Indel Frequency (%) | HDR Frequency (%) |
| Vehicle Control | 0 | 15.2 ± 1.8 | 2.1 ± 0.5 |
| p300/CBP Inhibitor | 0.1 | 18.5 ± 2.1 | 2.5 ± 0.6 |
| p300/CBP Inhibitor | 1 | 25.7 ± 3.0 | 3.8 ± 0.9 |
| p300/CBP Inhibitor | 10 | 12.1 ± 1.5 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Data on the Effect of a p300/CBP Inhibitor on Chromatin Accessibility
| Treatment Group | Concentration (µM) | Fold Enrichment of H3K27ac (relative to input) |
| Vehicle Control | 0 | 5.3 ± 0.7 |
| p300/CBP Inhibitor | 1 | 2.1 ± 0.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathways
p300/CBP Signaling and Chromatin Remodeling
The following diagram illustrates the role of p300/CBP in acetylating histones, leading to a more open chromatin structure that can be more permissive to CRISPR-Cas9 binding and activity.
Caption: Role of p300/CBP in chromatin remodeling and potential influence on CRISPR-Cas9 editing.
Conclusion
The strategic use of small molecules to modulate cellular pathways represents a promising avenue for enhancing the precision and efficiency of CRISPR-Cas9 gene editing. While the specific compound "this compound" remains unidentified, the principles and protocols outlined here provide a robust framework for researchers to explore the utility of various small molecules in their gene editing experiments. Careful optimization and thorough analysis are paramount to successfully harnessing the synergistic potential of chemical and genetic tools.
References
Application Notes and Protocols for Brinazarone Targeted Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brinazarone is a potent novel therapeutic agent with significant potential in oncology. Its mechanism of action involves the inhibition of a critical signaling pathway overexpressed in various tumor types. However, its clinical utility is hampered by poor aqueous solubility and significant off-target toxicity. To overcome these limitations, targeted drug delivery systems are essential to enhance therapeutic efficacy while minimizing systemic side effects. These application notes provide detailed protocols for the development and characterization of three distinct delivery platforms for this compound: liposomes for passive targeting, actively targeted polymeric nanoparticles, and antibody-drug conjugates (ADCs) for precision therapy.
Application Note 1: Liposomal Formulation of this compound for Enhanced Permeability and Retention (EPR)-Mediated Tumor Targeting
Liposomes are vesicular nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, making them suitable for this compound.[1][2] By formulating this compound within PEGylated liposomes, its circulation half-life can be extended, allowing for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[3]
Quantitative Data Summary
| Formulation Code | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| BRZ-LIP-01 | DPPC:Cholesterol (7:3) | 125.3 ± 4.1 | 0.15 ± 0.02 | -15.8 ± 1.2 | 85.2 ± 3.5 | 4.2 ± 0.3 |
| BRZ-LIP-02 | DPPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5) | 130.8 ± 3.8 | 0.12 ± 0.01 | -20.5 ± 1.5 | 88.9 ± 2.9 | 4.5 ± 0.2 |
| BRZ-LIP-03 | DSPC:Cholesterol:DSPE-PEG2000 (6.5:3:0.5) | 118.5 ± 4.5 | 0.11 ± 0.02 | -22.1 ± 1.8 | 92.1 ± 2.1 | 4.8 ± 0.3 |
Experimental Protocol: Preparation and Characterization of this compound-Loaded Liposomes
This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids (e.g., DSPC and Cholesterol), DSPE-PEG2000, and this compound in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator at 40°C under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under a stream of nitrogen gas for 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath.
-
Extrude the suspension 11 times through a polycarbonate membrane with a pore size of 200 nm, followed by 11 times through a 100 nm membrane using a mini-extruder at 60°C. This will form large unilamellar vesicles (LUVs).
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against PBS (pH 7.4) at 4°C for 24 hours or by size exclusion chromatography.
-
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency and Drug Loading:
-
Lyse a known amount of the liposomal formulation with methanol to release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate the Encapsulation Efficiency (%) and Drug Loading (%) using the following formulas:
-
Encapsulation Efficiency (%) = (Mass of drug in liposomes / Initial mass of drug) x 100
-
Drug Loading (%) = (Mass of drug in liposomes / Total mass of lipids and drug) x 100
-
-
-
Caption: Workflow for preparing this compound-loaded liposomes.
Application Note 2: Actively Targeted Polymeric Nanoparticles for Receptor-Mediated Uptake
To enhance the specificity of this compound delivery, polymeric nanoparticles can be surface-functionalized with ligands that bind to receptors overexpressed on cancer cells.[4][5] This protocol describes the formulation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles targeted with a peptide that recognizes a tumor-specific receptor.[6]
Quantitative Data Summary
| Formulation Code | Mean Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | In Vitro Release at 48h (pH 7.4) | In Vitro Release at 48h (pH 5.5) | Cellular Uptake (Targeted Cells) | Cellular Uptake (Non-Targeted Cells) |
| BRZ-NP-PLGA | 155.2 ± 5.6 | -25.3 ± 2.1 | 8.1 ± 0.5 | 35.4 ± 2.8% | 58.2 ± 3.1% | 1.0 (Baseline) | 1.0 (Baseline) |
| BRZ-NP-PLGA-Peptide | 162.8 ± 6.1 | -18.9 ± 1.9 | 7.9 ± 0.6 | 34.8 ± 3.0% | 59.5 ± 2.7% | 3.2-fold increase | 1.1-fold increase |
Experimental Protocol: Synthesis and Evaluation of Targeted PLGA Nanoparticles
This protocol uses an oil-in-water single emulsion-solvent evaporation method.
Materials:
-
PLGA (50:50)
-
PLGA-PEG-Peptide (custom synthesis)
-
This compound
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Deionized water
Procedure:
-
Nanoparticle Formulation:
-
Dissolve PLGA, PLGA-PEG-Peptide, and this compound in DCM to form the organic phase.
-
Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath.
-
Continue sonication for 5 minutes to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
-
Purification:
-
Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes at 4°C.
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension for long-term storage.
-
-
Characterization:
-
Determine particle size and zeta potential using DLS.
-
Quantify drug loading as described for liposomes.
-
-
In Vitro Drug Release:
-
Disperse a known amount of this compound-loaded nanoparticles in release media (PBS at pH 7.4 and acetate buffer at pH 5.5).
-
Incubate the samples at 37°C with continuous shaking.
-
At predetermined time points, collect the samples, centrifuge to pellet the nanoparticles, and quantify the amount of this compound released into the supernatant using HPLC.
-
-
Cellular Uptake Study:
-
Seed receptor-positive (targeted) and receptor-negative (non-targeted) cancer cells in 24-well plates.
-
Treat the cells with targeted and non-targeted nanoparticles containing a fluorescent dye-conjugated this compound for 4 hours.
-
Wash the cells with PBS to remove extracellular nanoparticles.
-
Lyse the cells and quantify the intracellular fluorescence using a plate reader or visualize uptake using fluorescence microscopy.
-
References
- 1. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted drug delivery - Wikipedia [en.wikipedia.org]
- 4. Nanocarrier‐Based Systems for Targeted Delivery: Current Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one
A Proposed Laboratory Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed, proposed protocol for the laboratory synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, a stilbenequinone derivative. It is important to note a discrepancy in the nomenclature of this compound. While the topic requested the synthesis of "Brinazarone," publicly available chemical databases associate the name this compound and its CAS number (89622-90-2) with a different chemical structure, specifically [4-[3-(tert-butylamino)propoxy]phenyl]-(2-propan-2-ylindolizin-3-yl)methanone[1][2]. The protocol outlined below is for the synthesis of the compound explicitly named 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one, which belongs to the stilbenequinone class of molecules.
Stilbenoids and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant and potential neuroprotective effects[3][4][5]. The proposed synthesis is based on established methods for the preparation of related hindered phenols and stilbenequinones, primarily involving the oxidative coupling of phenolic precursors[6][7]. This document is intended to serve as a comprehensive guide for researchers undertaking the synthesis and characterization of this novel compound.
Data Presentation
Quantitative data for the synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one is not currently available in the public domain. The following tables provide a structured format for recording experimentally determined data.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Quantity | Supplier/Purity |
| 2,6-di-tert-butylphenol | C₁₄H₂₂O | 206.32 | User Defined | e.g., Sigma-Aldrich, 99% |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | User Defined | e.g., Acros Organics, 99% |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic Amount | e.g., Alfa Aesar, 99% |
| Toluene | C₇H₈ | 92.14 | User Defined | Anhydrous |
| Silver(I) oxide | Ag₂O | 231.74 | User Defined | e.g., Strem Chemicals, 99% |
| Dichloromethane | CH₂Cl₂ | 84.93 | User Defined | Anhydrous |
| Hexane | C₆H₁₄ | 86.18 | User Defined | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | User Defined | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Laboratory Grade |
Table 2: Equipment and Instrumentation
| Equipment/Instrument | Purpose |
| Round-bottom flasks | Reaction vessels |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer with hotplate | For heating and mixing of reaction |
| Dean-Stark apparatus | For azeotropic removal of water |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal under reduced pressure |
| Column chromatography setup | For purification of the product |
| Thin-Layer Chromatography (TLC) plates | For monitoring reaction progress |
| NMR Spectrometer | For structural characterization |
| Mass Spectrometer | For molecular weight determination |
| Melting point apparatus | For determination of melting point |
Table 3: Quantitative Synthesis Data (Proposed)
| Parameter | Value |
| Theoretical Molecular Weight | 352.49 g/mol |
| Experimental Yield (%) | To be determined experimentally |
| Melting Point (°C) | To be determined experimentally |
| Appearance | To be determined experimentally |
| ¹H NMR Data (δ, ppm) | To be determined experimentally |
| ¹³C NMR Data (δ, ppm) | To be determined experimentally |
| Mass Spectrometry (m/z) | To be determined experimentally |
Experimental Protocols
The following is a proposed two-step synthesis for 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one.
Step 1: Synthesis of 4,4'-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)diphenol (Intermediate)
This step involves the condensation of 2,6-di-tert-butylphenol with 4-hydroxybenzaldehyde to form a diarylmethane intermediate.
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 2,6-di-tert-butylphenol (1.0 eq), 4-hydroxybenzaldehyde (1.1 eq), and a catalytic amount of piperidine (e.g., 0.1 eq).
-
Add a sufficient volume of anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials. Water will be collected in the Dean-Stark trap.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the intermediate product.
Step 2: Oxidation to 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one (Final Product)
This step involves the selective oxidation of the diarylmethane intermediate to the final stilbenequinone product.
Methodology:
-
Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add silver(I) oxide (Ag₂O) (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product, 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one.
-
Characterize the final product using NMR, mass spectrometry, and melting point analysis.
Visualizations
Proposed Synthesis Workflow
Caption: A proposed two-step workflow for the synthesis of 4-((3,5-di-tert-butyl-4-hydroxyphenyl)methylene)cyclohexa-2,5-dien-1-one.
Potential Signaling Pathway Modulation by Stilbenoids
Stilbenoids have been shown to exert neuroprotective effects, in part, through the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis[3][4].
Caption: The PI3K/Akt signaling pathway, a potential target for the therapeutic effects of stilbenoid compounds.
References
- 1. Oxidative C–C coupling of 2,6-di-tert-butylphenol in aqueous media via catalytically active molybdate surfactants - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Natural Stilbenes in the Prevention of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. pubs.acs.org [pubs.acs.org]
Application of Brequinar in Organoid Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brequinar (formerly DuP-785) is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a critical process for the synthesis of DNA and RNA.[3][4] By blocking this pathway, Brequinar effectively depletes the intracellular pool of pyrimidines, leading to the inhibition of cell proliferation.[3][5] This mechanism of action has positioned Brequinar as a compound of interest for various research applications, including cancer biology, immunology, and virology.[1][6][7]
Organoid and 3D spheroid cultures have emerged as powerful in vitro models that more accurately recapitulate the complex cellular architecture and physiology of native tissues compared to traditional 2D cell cultures.[8][9] The application of Brequinar in these advanced culture systems offers a valuable tool for studying the effects of pyrimidine synthesis inhibition in a more physiologically relevant context. This document provides detailed application notes and protocols for the use of Brequinar in organoid cultures.
Mechanism of Action
Brequinar exerts its biological effects by specifically targeting and inhibiting the enzymatic activity of DHODH.[2] This enzyme is located on the inner mitochondrial membrane and is essential for the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[3][10] Inhibition of DHODH by Brequinar leads to a rapid depletion of intracellular pyrimidine pools, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of proliferation.[6][11] Notably, the effects of Brequinar can often be reversed by the addition of exogenous uridine, which can replenish the pyrimidine pool through the pyrimidine salvage pathway.[3][12]
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) of Brequinar in various human cell lines, providing a useful reference for determining appropriate concentration ranges for organoid studies.
| Cell Line/Virus | IC50 (nM) | Reference |
| Human DHODH (in vitro) | ~20 | [2] |
| Human DHODH (in vitro) | 5.2 | [13] |
| Enterovirus 71 (EV71) | 82.40 | [3] |
| Enterovirus 70 (EV70) | 29.26 | [3] |
| Coxsackievirus B3 (CVB3) | 35.14 | [3] |
Signaling Pathway
The diagram below illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by Brequinar.
Experimental Protocols
The following protocols provide a general framework for the application of Brequinar in organoid cultures. Specific parameters such as cell seeding density, organoid size, and treatment duration should be optimized for each organoid model and experimental question.
Organoid Culture and Treatment Workflow
Detailed Methodologies
1. Organoid Culture Establishment
-
Source Material: Organoids can be derived from primary tissues or induced pluripotent stem cells (iPSCs). The choice of source will depend on the research question.
-
Dissociation: For tissue-derived organoids, mince the tissue and digest with appropriate enzymes (e.g., collagenase, dispase) to obtain single cells or small cell clusters.
-
Embedding: Resuspend the cells or iPSC aggregates in a basement membrane matrix such as Matrigel and plate as droplets in multi-well plates.
-
Culture Medium: Use a specialized organoid growth medium containing the necessary growth factors and supplements for the specific organoid type. Culture conditions are typically 37°C and 5% CO2.
-
Maintenance: Change the medium every 2-3 days and passage the organoids as they grow, typically every 7-14 days.
2. Brequinar Treatment of Organoids
-
Plating for Screening: Once organoids have reached a suitable size and density, they can be dissociated into smaller fragments or single cells and re-plated in a 96-well format for drug screening.
-
Drug Preparation: Prepare a stock solution of Brequinar in a suitable solvent (e.g., DMSO). Further dilute the stock solution in the organoid culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
Treatment: Remove the existing medium from the organoid-containing wells and add the medium containing the different concentrations of Brequinar.
-
Incubation: Incubate the plates for the desired treatment duration. This can range from 24 hours to several days, depending on the experimental endpoint.
3. Endpoint Analysis
-
Cell Viability and Proliferation:
-
Assay: Use a luminescence-based assay such as CellTiter-Glo® 3D Cell Viability Assay to measure ATP levels, which correlate with the number of viable cells.
-
Procedure: Follow the manufacturer's instructions to lyse the organoids and measure the luminescent signal.
-
-
Imaging and Morphological Analysis:
-
Technique: Use brightfield or confocal microscopy to assess changes in organoid size, morphology, and integrity.
-
Staining: For more detailed analysis, fix the organoids and perform immunofluorescence staining for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), or specific cell lineages.
-
-
Molecular Analysis:
-
RNA/Protein Extraction: Harvest organoids from the Matrigel using a cell recovery solution. Extract RNA or protein using standard kits.
-
Analysis: Perform quantitative PCR (qPCR) to analyze the expression of genes involved in pyrimidine synthesis or other pathways of interest. Use Western blotting to assess protein levels.
-
Concluding Remarks
Brequinar is a valuable research tool for investigating the role of de novo pyrimidine synthesis in various biological processes. Its application in organoid cultures provides a more physiologically relevant system to study its effects on cell proliferation, differentiation, and disease pathogenesis. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize Brequinar in their organoid-based studies. As with any experimental system, optimization of protocols for specific organoid models and research questions is crucial for obtaining robust and reproducible results.
References
- 1. Brequinar - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brequinar inhibits enterovirus replication by targeting biosynthesis pathway of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. veritastk.co.jp [veritastk.co.jp]
- 10. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Application and Protocol Guide: Induction of Cellular Senescence
Note to the Reader: Initial searches for "Brinazarone" in the context of inducing cellular senescence did not yield any direct scientific literature or established protocols. This compound is primarily documented as a carbonic anhydrase inhibitor for the treatment of glaucoma. Therefore, this document provides a comprehensive guide on inducing cellular senescence using a well-characterized and widely utilized compound, Doxorubicin , which activates the p53/p21 pathway. The protocols and data presented herein are based on established methodologies for Doxorubicin-induced senescence.
Application Notes: Doxorubicin-Induced Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in various physiological and pathological processes, including tumor suppression and aging.[1] Doxorubicin, a widely used chemotherapeutic agent, is a potent inducer of cellular senescence in a variety of cancer and normal cell types. Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the DNA damage response (DDR).[2]
The DDR, in turn, activates key tumor suppressor pathways, most notably the p53/p21 axis, which is central to the establishment of the senescent phenotype.[2][3] Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest.[4][5] Senescent cells exhibit a distinct set of biomarkers, including increased activity of senescence-associated β-galactosidase (SA-β-gal), formation of senescence-associated heterochromatin foci (SAHF), and a characteristic senescence-associated secretory phenotype (SASP).[6][7]
The induction of cellular senescence by Doxorubicin has significant implications for cancer therapy. By promoting a stable growth arrest in tumor cells, it can contribute to therapeutic efficacy.[8][9] However, the accumulation of senescent cells can also have pro-tumorigenic effects through the SASP.[8] Therefore, the ability to reliably induce and study Doxorubicin-induced senescence in a laboratory setting is critical for cancer research and drug development.
This guide provides detailed protocols for inducing cellular senescence using Doxorubicin and for detecting the key markers of the senescent state.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for inducing and assessing Doxorubicin-induced cellular senescence in vitro. Note that optimal conditions can vary depending on the cell type.
| Parameter | Value | Cell Type Examples | Reference |
| Doxorubicin Concentration | 100 - 500 nM | Human fibroblasts (IMR-90), various cancer cell lines | |
| Treatment Duration | 24 - 48 hours | Human fibroblasts, various cancer cell lines | |
| Time to Senescence Phenotype | 5 - 10 days post-treatment | Human fibroblasts, various cancer cell lines | |
| SA-β-gal Positive Cells | > 70% | Senescent human fibroblasts | [6] |
| p21 Upregulation (fold change) | 5 - 20 fold | Various cell lines post-DNA damage | [4][5] |
| γH2AX Foci per cell | > 10 | DNA damage-induced senescent cells | [6] |
Experimental Protocols
Protocol 1: Induction of Cellular Senescence with Doxorubicin
This protocol describes the induction of cellular senescence in cultured mammalian cells using Doxorubicin.
Materials:
-
Mammalian cell line of interest (e.g., IMR-90, various cancer cell lines)
-
Complete cell culture medium
-
Doxorubicin hydrochloride (stock solution, e.g., 1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at a low density to avoid contact inhibition-induced growth arrest.
-
Allow cells to attach and resume proliferation (typically 24 hours).
-
Prepare a working solution of Doxorubicin in complete culture medium at the desired final concentration (e.g., 250 nM).
-
Remove the existing medium from the cells and replace it with the Doxorubicin-containing medium.
-
Incubate the cells for 24-48 hours.
-
After the treatment period, remove the Doxorubicin-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.
-
Continue to culture the cells for 5-10 days to allow for the development of the senescent phenotype, changing the medium every 2-3 days.
-
Proceed with assays to detect senescence markers.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol details the cytochemical detection of SA-β-gal activity, a widely used biomarker for senescent cells.
Materials:
-
Senescent and control cells cultured on glass coverslips or in multi-well plates
-
PBS
-
Fixative solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution (prepare fresh):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl2
-
-
Microscope
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with the fixative solution for 3-5 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add the SA-β-gal staining solution to the cells, ensuring they are completely covered.
-
Incubate the cells at 37°C in a non-CO2 incubator for 12-16 hours, or until a blue color develops in the senescent cells. Protect from light.
-
Wash the cells with PBS.
-
(Optional) Counterstain with a nuclear stain like DAPI.
-
Visualize and quantify the percentage of blue-stained cells using a light microscope.
Protocol 3: Western Blotting for Senescence Markers (p53 and p21)
This protocol describes the detection of key senescence-associated proteins by western blotting.[4][5]
Materials:
-
Senescent and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53 and p21 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Visualizations
Caption: Doxorubicin-induced cellular senescence signaling pathway.
Caption: Experimental workflow for inducing and analyzing cellular senescence.
References
- 1. BURAN: Benralizumab on Airway Dynamics in Severe Eosinophilic Asthma using Functional Respiratory Imaging [astrazenecaclinicaltrials.com]
- 2. Results - Clinical Review Report: Cerliponase Alfa (Brineura) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Trials [clinicaltrials.regeneron.com]
- 5. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. Black Ginseng Ameliorates Cellular Senescence via p53-p21/p16 Pathway in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Brinazarone Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brinazarone, a novel compound with cytotoxic potential. As specific data for this compound is emerging, this guide leverages current knowledge of related brassinosteroids to provide robust protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is an investigational compound belonging to the brassinosteroid class of polyhydroxysteroids. Brassinosteroids are plant-derived hormones that have shown promise as anticancer agents by inducing apoptosis (programmed cell death) and inhibiting the growth of cancer cells.[1] The proposed mechanism of action involves the induction of cell cycle arrest, typically at the G1 phase, and the activation of apoptotic pathways.[2][3]
Q2: Which cytotoxicity assay is most suitable for determining the IC50 value of this compound?
A2: The choice of assay depends on your specific research question and available equipment. It is highly recommended to use at least two different methods to confirm your results.[4]
-
MTT/MTS Assays: These colorimetric assays are widely used and measure metabolic activity. A decrease in metabolic activity is often correlated with cell death.[4][5]
-
CellTiter-Glo® (ATP) Assay: This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. It is known for its high sensitivity.[6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis.[4]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells based on membrane integrity.[4]
Q3: We are observing high variability between replicate wells in our cytotoxicity assay. What are the common causes and solutions?
A3: High variability is a frequent issue in cytotoxicity assays. Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.[7][8]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentration and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.[9]
-
Pipetting Errors: Use calibrated pipettes and maintain a consistent technique, especially when performing serial dilutions.[8][10]
-
Compound Precipitation: this compound, being a steroid-like molecule, may have limited aqueous solubility. Visually inspect for precipitates after dilution into culture medium.[9]
Q4: The IC50 values for this compound are inconsistent between different experiments. What could be the reason?
A4: Inconsistent IC50 values can be frustrating. Consider these factors:
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range, as high-passage cells can have altered drug sensitivity. Ensure cells are in the exponential growth phase at the time of treatment.[9]
-
Initial Seeding Density: The starting cell number can influence the IC50 value. A higher density may require a higher drug concentration to achieve the same effect. It's crucial to optimize and standardize the seeding density.[7][9]
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.[7]
Q5: My results from the MTT assay and a membrane integrity assay (like LDH release) are conflicting. What does this mean?
A5: Conflicting results often provide valuable mechanistic insights. For instance, a decrease in the MTT assay signal (indicating reduced metabolic activity) without a corresponding increase in LDH release might suggest that this compound is cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at the tested concentrations. It could also indicate that the primary mode of cell death is apoptosis, which maintains membrane integrity in its early stages.[11][12]
Troubleshooting Guides
Problem 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Compound Insolubility | This compound may have low aqueous solubility. Ensure the stock solution in DMSO is fully dissolved. When diluting in media, vortex gently and visually inspect for precipitates. Consider using a lower percentage of serum in the assay medium, as serum proteins can bind to the compound and reduce its effective concentration. |
| Resistant Cell Line | The selected cell line may be inherently resistant to this compound. Test the compound on a panel of different cancer cell lines. |
| Short Incubation Time | The cytotoxic effects of this compound may be delayed. Extend the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. |
| Suboptimal Assay Conditions | Ensure the chosen assay is sensitive enough to detect cytotoxicity. Optimize cell seeding density and reagent concentrations. |
Problem 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Steps |
| Compound Interference | This compound itself might absorb light or fluoresce at the assay wavelengths. Include "compound-only" controls (wells with media and this compound but no cells) for each concentration. Subtract the average background signal from these wells from the experimental wells. |
| Media Components | Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the assay.[13][14] |
| Contamination | Microbial contamination can lead to high background signals. Regularly check cell cultures for contamination and maintain sterile techniques. |
Data Presentation
Table 1: Reported IC50 Values of Brassinosteroids in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative brassinosteroids, which can serve as a reference for establishing the initial concentration range for this compound experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| 24-Epibrassinolide | LNCaP | Prostate Cancer | ~25 | MTT | [15] |
| 24-Epibrassinolide | DU145 | Prostate Cancer | >25 | MTT | [15] |
| 28-Homocastasterone | CEM | T-lymphoblastic Leukemia | ~15 | Calcein AM | (Adapted from[16]) |
| 28-Homocastasterone | RPMI 8226 | Multiple Myeloma | ~20 | Calcein AM | (Adapted from[16]) |
| Brassinolide | Pea Seedling | (Plant Bioassay) | 2.2 x 10⁻² | Growth Inhibition | [17] |
| 24-Epibrassinolide | Pea Seedling | (Plant Bioassay) | 1.86 x 10⁻² | Growth Inhibition | [17] |
Note: IC50 values can vary significantly based on the assay method, incubation time, and specific experimental conditions.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan by viable cells.[4][18][19]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same DMSO concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells based on the quantification of ATP.[6][20][21]
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® 2.0 Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Follow step 1 of the MTT assay protocol, using opaque-walled plates.
-
Compound Treatment: Follow step 2 of the MTT assay protocol.
-
Incubation: Follow step 3 of the MTT assay protocol.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for cytotoxicity assays.
Caption: Putative apoptotic signaling pathway for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 20. ch.promega.com [ch.promega.com]
- 21. OUH - Protocols [ous-research.no]
Technical Support Center: Brinazarone Solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Brinazarone in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?
A1: When encountering solubility issues with this compound in DMSO, it is crucial to first assess the purity of both the compound and the solvent. The presence of impurities can significantly impact solubility. Additionally, DMSO is hygroscopic and can absorb water from the atmosphere, which can decrease its solvating power for many organic compounds.[1][2]
Initial steps to take include:
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Use high-purity, anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO to minimize water content.[1]
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Gentle heating and agitation: Warming the solution gently (e.g., in a 37°C water bath) and vortexing or sonicating can help overcome the activation energy barrier for dissolution.[1][3] However, it is essential to first determine the thermal stability of this compound to avoid degradation.
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Increase the surface area: If you are starting with a solid, grinding it into a fine powder can increase the surface area available for solvation.[3]
Q2: Can the physical form of this compound affect its solubility in DMSO?
A2: Yes, the solid-state properties of this compound can significantly influence its solubility. Amorphous forms of a compound are generally more soluble than their crystalline counterparts because less energy is required to break the solid-state lattice.[1] If you are consistently facing solubility issues, it might be beneficial to determine the crystalline form of your this compound sample.
Q3: What should I do if this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium?
A3: This is a common issue for compounds that are highly soluble in DMSO but have poor aqueous solubility. When the DMSO stock is diluted into an aqueous environment, the compound may precipitate out. Here are some strategies to mitigate this:
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Stepwise dilution: Dilute the DMSO stock solution in a stepwise manner, gradually adding the aqueous solution to the DMSO stock with constant mixing. This can prevent a sudden change in solvent polarity.[4]
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Keep the final DMSO concentration low: Aim for the lowest possible final concentration of DMSO in your assay that the cells or experiment can tolerate (typically <0.5%).[4] To achieve a desired final concentration of this compound, you may need to prepare a more concentrated initial stock in DMSO.
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Use of co-solvents: In some cases, adding a small percentage of a biocompatible co-solvent to the aqueous medium can help maintain the solubility of the compound.[1]
Q4: Are there alternative solvents to DMSO for this compound?
A4: While DMSO is a powerful and widely used solvent, other options can be considered if solubility remains a challenge.[1] Alternative polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be tested.[2] However, the choice of an alternative solvent must be carefully considered based on its compatibility with the specific biological assay and its potential toxicity.
Troubleshooting Guides
Guide 1: Optimizing Dissolution of this compound in DMSO
This guide provides a systematic approach to dissolving this compound in DMSO.
Experimental Protocol:
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Preparation:
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Ensure your this compound sample is a fine powder to maximize surface area.
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Use a fresh, unopened bottle of anhydrous DMSO.
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Initial Dissolution Attempt:
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Add the desired amount of this compound to a sterile tube.
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Add the calculated volume of anhydrous DMSO to achieve the target concentration.
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Vortex the mixture vigorously for 1-2 minutes.
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If Undissolved Solids Remain:
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Sonication: Place the sealed tube in an ultrasonic bath for 5-10 minutes.[3] The cavitation energy can help break up solid aggregates.
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Gentle Heating: Place the tube in a water bath set to 30-40°C for 10-15 minutes.[3] Periodically vortex the sample. Caution: Before heating, confirm the thermal stability of this compound.
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Final Check:
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After the chosen treatment, visually inspect the solution for any remaining particulate matter.
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If the solution is clear, it is ready for use. If not, consider using a co-solvent or preparing a more dilute stock solution.
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Guide 2: Co-solvent Strategy for Enhancing this compound Solubility
If this compound solubility in pure DMSO is insufficient for your experimental needs, a co-solvent system can be employed.
Experimental Protocol:
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Co-solvent Selection: Choose a biocompatible co-solvent that is miscible with both DMSO and your final aqueous medium. Common choices include ethanol, polyethylene glycol 400 (PEG400), or propylene glycol.
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Stock Solution Preparation:
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Prepare a high-concentration primary stock of this compound in 100% DMSO (e.g., 50 mM).
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Create a series of secondary stock solutions by mixing the primary DMSO stock with the chosen co-solvent in different ratios (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent).
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Solubility Assessment:
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Visually inspect the secondary stock solutions for any precipitation.
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Perform a serial dilution of the clear secondary stock solutions into your final aqueous buffer or cell culture medium.
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Observe for any signs of precipitation at your desired final concentration.
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Optimization: Select the co-solvent ratio that provides the best solubility and is compatible with your experimental system.
Data Presentation
Table 1: Example Solubility of this compound in DMSO at Different Temperatures
| Temperature (°C) | Maximum Solubility (mM) - Example |
| 25 | 10 |
| 37 | 25 |
| 50 | 50 |
Note: These are example values and the actual solubility should be determined experimentally.
Table 2: Example Co-solvent Systems for Enhancing this compound Solubility
| DMSO:Co-solvent Ratio | Co-solvent | Maximum Aqueous Solubility (µM) - Example |
| 1:0 | - | 5 |
| 9:1 | Ethanol | 10 |
| 4:1 | PEG400 | 15 |
| 1:1 | Propylene Glycol | 20 |
Note: These are example values and the optimal co-solvent and ratio should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for this compound solubility in DMSO.
References
improving the yield of Brinazarone chemical synthesis
Welcome to the technical support center for the chemical synthesis of Brinazarone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, systematically named (E)-2-(benzylideneamino)-5-(2,6-difluorobenzyl)-1,3,4-oxadiazole, is typically synthesized via a two-step process. The first step involves the condensation of 2-(2,6-difluorophenyl)acetohydrazide with benzaldehyde to form an N'-benzylidene-2-(2,6-difluorophenyl)acetohydrazide intermediate (a Schiff base or hydrazone). The second step is an oxidative cyclization of this intermediate to form the 1,3,4-oxadiazole ring.
Q2: What are the critical starting materials for this compound synthesis?
A2: The primary starting materials are 2-(2,6-difluorophenyl)acetic acid and hydrazine, which are used to prepare the key intermediate, 2-(2,6-difluorophenyl)acetohydrazide. Benzaldehyde is the other key reagent required for the formation of the Schiff base intermediate.
Q3: My overall yield is low. What are the most likely causes?
A3: Low overall yield can stem from inefficiencies in either the Schiff base formation or the cyclization step. Incomplete conversion in the first step, degradation of the hydrazone intermediate, or inefficient cyclization are common culprits. Careful optimization of reaction conditions for both steps is crucial.
Q4: I am observing significant impurity formation. What are the common impurities in this synthesis?
A4: Common impurities can include unreacted starting materials (2-(2,6-difluorophenyl)acetohydrazide and benzaldehyde), the uncyclized hydrazone intermediate, and potential side-products from the degradation of reactants or intermediates.[1] The purity of the starting materials is also a critical factor that can introduce impurities into the final product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in Schiff Base (Hydrazone) Formation
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Ensure equimolar amounts of 2-(2,6-difluorophenyl)acetohydrazide and benzaldehyde are used. - Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to the reaction mixture to protonate the carbonyl oxygen of benzaldehyde, making it more electrophilic. - Increase the reaction time or gently heat the reaction mixture (e.g., to 40-50 °C) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Degradation of Hydrazide or Aldehyde | - Ensure the purity of the starting materials. Impurities can interfere with the reaction. - Use a suitable solvent, such as ethanol or methanol, which can dissolve the reactants and facilitate the reaction without promoting degradation. |
| Equilibrium Limitation | - The formation of the hydrazone is a reversible reaction that produces water as a byproduct. To shift the equilibrium towards the product, consider removing water from the reaction mixture, for example, by using a Dean-Stark apparatus if the reaction is conducted at reflux in a suitable solvent like toluene. |
Issue 2: Low Yield in Oxidative Cyclization to this compound
| Potential Cause | Recommended Solution |
| Inefficient Oxidizing Agent | - A variety of oxidizing agents can be used for the cyclization of hydrazones to 1,3,4-oxadiazoles. Common and effective reagents include iodine in the presence of a base (like potassium carbonate), (diacetoxyiodo)benzene (DIB), or lead oxide.[2] - The choice of oxidant can significantly impact the yield. If one oxidant gives poor results, consider experimenting with others. For example, iodine-mediated cyclization is often efficient and proceeds under mild conditions. |
| Suboptimal Reaction Temperature | - The optimal temperature for cyclization depends on the specific oxidizing agent and solvent used. Some reactions proceed well at room temperature, while others may require heating. - If the reaction is sluggish at room temperature, try gently heating the mixture (e.g., to 50-80 °C) while monitoring for product formation and potential decomposition by TLC. |
| Incorrect Stoichiometry of Reagents | - Ensure the correct stoichiometry of the oxidizing agent and any necessary base is used. An excess of the oxidant may be required to drive the reaction to completion, but a large excess can sometimes lead to side reactions and purification difficulties. |
| Solvent Effects | - The choice of solvent can influence the solubility of the reactants and the reaction rate. Solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often used. If the yield is low in one solvent, trying a different solvent system may be beneficial. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | - If TLC indicates the presence of unreacted hydrazide or benzaldehyde, consider optimizing the reaction conditions (time, temperature, stoichiometry) to achieve full conversion. - Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel. |
| Contamination with the Hydrazone Intermediate | - If the cyclization is incomplete, the final product will be contaminated with the hydrazone. Optimize the cyclization step to ensure complete conversion. - The hydrazone and the final oxadiazole product may have different polarities, allowing for separation by column chromatography. |
| Formation of Side Products | - The formation of side products can be minimized by carefully controlling the reaction conditions, especially temperature and the addition rate of reagents. - Characterize the major side products (e.g., by mass spectrometry or NMR) to understand their origin and adjust the reaction conditions accordingly. |
Experimental Protocols
Protocol 1: Synthesis of 2-(2,6-difluorophenyl)acetohydrazide
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Esterification: A mixture of 2-(2,6-difluorophenyl)acetic acid (1 equivalent) and a suitable alcohol (e.g., methanol or ethanol, in excess) with a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours. The reaction is monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding ester.
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Hydrazinolysis: The crude ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.5-2 equivalents) is added. The mixture is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is triturated with cold water. The resulting solid is filtered, washed with water, and dried to afford 2-(2,6-difluorophenyl)acetohydrazide.
Protocol 2: Synthesis of this compound ((E)-2-(benzylideneamino)-5-(2,6-difluorobenzyl)-1,3,4-oxadiazole)
Method A: Two-Step Synthesis via Hydrazone Intermediate
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Formation of N'-benzylidene-2-(2,6-difluorophenyl)acetohydrazide: To a solution of 2-(2,6-difluorophenyl)acetohydrazide (1 equivalent) in ethanol, add benzaldehyde (1 equivalent) and a catalytic amount of glacial acetic acid (2-3 drops). Stir the mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazone intermediate.
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Oxidative Cyclization: The dried hydrazone (1 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or ethanol. An oxidizing agent, for example, (diacetoxyiodo)benzene (1.1 equivalents), is added in portions. The reaction mixture is stirred at room temperature for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and then purified by recrystallization from ethanol to give this compound.
Method B: One-Pot Synthesis
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In a round-bottom flask, dissolve 2-(2,6-difluorophenyl)acetohydrazide (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid.
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To this solution, add the oxidizing agent, such as lead(IV) oxide (PbO2, 1.2 equivalents), in small portions with stirring.
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The reaction mixture is stirred at room temperature for 6-8 hours.
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After the reaction is complete, the mixture is filtered to remove any inorganic solids.
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The filtrate is poured into a large volume of cold water, and the resulting precipitate is collected by filtration.
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The crude product is washed thoroughly with water and then purified by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Optimization of Oxidative Cyclization Conditions for a Model Hydrazone
| Entry | Oxidant | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ | K₂CO₃ | Ethanol | 25 | 6 | 75 |
| 2 | I₂ | K₂CO₃ | Ethanol | 50 | 3 | 82 |
| 3 | PhI(OAc)₂ | - | Acetic Acid | 25 | 4 | 88 |
| 4 | PhI(OAc)₂ | - | DCM | 25 | 6 | 70 |
| 5 | PbO₂ | - | Acetic Acid | 25 | 8 | 65 |
| 6 | Chloramine-T | - | Ethanol | Reflux | 5 | 78 |
Note: This table presents representative data for the optimization of the cyclization of a model hydrazone to a 1,3,4-oxadiazole. Actual yields for this compound synthesis may vary and require specific optimization.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Overcoming Drug X Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to "Drug X," a novel anti-cancer agent, in their cell line experiments. The information provided is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to Drug X?
Acquired resistance to Drug X can arise from various molecular changes within cancer cells. While specific mechanisms are continuously under investigation, common pathways of resistance to targeted therapies may include:
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Target Alteration: Mutations in the primary molecular target of Drug X can prevent effective binding and inhibition.
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Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effects of Drug X, thereby maintaining proliferation and survival.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump Drug X out of the cell, reducing its intracellular concentration and efficacy.
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Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate Drug X more rapidly.
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Epithelial-to-Mesenchymal Transition (EMT): This process can induce a cellular state that is inherently more resistant to various cancer therapies.
Q2: My cancer cell line is showing decreased sensitivity to Drug X. How can I confirm resistance?
To confirm resistance, a dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) of Drug X in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of acquired resistance.
Q3: What are the initial steps to investigate the mechanism of resistance in my cell line?
Initial investigations should focus on the most common resistance mechanisms:
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Target Sequencing: Sequence the gene encoding the molecular target of Drug X to identify potential mutations.
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Western Blot Analysis: Assess the expression and activation of key proteins in the target and potential bypass signaling pathways.
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Gene Expression Analysis: Use techniques like quantitative PCR (qPCR) or RNA sequencing to examine the expression levels of genes associated with drug resistance, such as ABC transporters.
Troubleshooting Guides
Issue 1: Gradual loss of Drug X efficacy over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Perform a cell viability assay to confirm a shift in the IC50 value. 2. Culture a batch of the cells in a drug-free medium for several passages and then re-challenge with Drug X to check for resistance stability. 3. Initiate molecular analysis to identify the resistance mechanism (see FAQ Q3). |
| Cell line contamination or genetic drift | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Go back to an early-passage, frozen stock of the cell line. |
| Degradation of Drug X | 1. Prepare fresh stock solutions of Drug X. 2. Verify the storage conditions and stability of the drug. |
Issue 2: Heterogeneous response to Drug X within the cell population.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subclone | 1. Perform single-cell cloning to isolate and characterize resistant and sensitive populations. 2. Use fluorescence-activated cell sorting (FACS) if a marker for resistance is known. |
| Inconsistent drug distribution in culture | 1. Ensure thorough mixing of the media after adding Drug X. 2. For adherent cells, check for uniform cell density across the culture vessel. |
Data Presentation
Table 1: Comparative IC50 Values for Drug X in Sensitive and Resistant Cell Lines
| Cell Line | IC50 of Drug X (nM) | Fold Resistance |
| Parental (Sensitive) | 50 | 1 |
| Resistant Subclone 1 | 500 | 10 |
| Resistant Subclone 2 | 1200 | 24 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of Drug X for 72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Bypass Pathway Activation
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Protein Extraction: Lyse the parental and resistant cells and quantify the total protein concentration.
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SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the suspected bypass pathway (e.g., p-AKT, p-ERK) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Mechanisms of Drug X action and resistance.
Caption: Workflow for investigating Drug X resistance.
Technical Support Center: Minimizing Off-Target Effects of Brinazarone
Disclaimer: The following technical support guide is a generalized framework designed to assist researchers in identifying and troubleshooting potential off-target effects of novel small molecule inhibitors, using "Brinazarone" as a placeholder for a hypothetical compound. This guide provides frequently asked questions (FAQs), troubleshooting advice, and standardized protocols to help researchers, scientists, and drug development professionals navigate the complexities of off-target effects in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a new compound like this compound?
A: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological molecules in addition to its intended therapeutic target.[1][2] These unintended interactions can lead to a range of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[2] Understanding and mitigating off-target effects is a critical step in drug discovery and development to ensure both the efficacy and safety of a potential therapeutic.[3]
Q2: How can I determine if this compound is causing off-target effects in my experiments?
A: A multi-pronged approach is recommended. This can include:
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Computational Prediction: Utilizing in silico tools to predict potential off-target interactions based on the chemical structure of this compound.[4]
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In Vitro Profiling: Screening this compound against a broad panel of known off-target proteins, such as a kinase panel.[3][5]
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Cell-Based Assays: Employing techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[1][6]
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Phenotypic Analysis: Comparing the observed cellular phenotype with the known function of the intended target. Discrepancies may suggest off-target activity.[1]
Q3: What are some general strategies to minimize the off-target effects of this compound during experimental design?
A: Several strategies can be employed to minimize off-target effects:
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Use the Lowest Effective Concentration: Titrate this compound to determine the minimal concentration required to achieve the desired on-target effect.[1][3]
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Employ Structurally Distinct Inhibitors: Use multiple inhibitors with different chemical scaffolds that target the same protein to ensure the observed phenotype is not due to a shared off-target effect.[3]
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Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help confirm that the observed phenotype is a direct result of modulating the target of interest.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype that is inconsistent with the known function of this compound's intended target.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-target effects of this compound | Perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant discrepancy may indicate an off-target effect.[1] Use a structurally unrelated inhibitor of the same target. If the phenotype is not replicated, it is likely an off-target effect of this compound.[1] Perform a rescue experiment by overexpressing the intended target. If the phenotype is not rescued, it suggests the involvement of other targets.[1] |
| Experimental Artifact | Review and optimize your experimental protocol, including all controls. Consistent results with appropriate controls will help validate the observed phenotype. |
Issue 2: this compound shows toxicity in my cell lines at concentrations required for target inhibition.
| Possible Cause | Troubleshooting Steps & Rationale |
| Off-target toxicity | Screen this compound against a known panel of toxicity-related targets (e.g., hERG, CYPs). Identification of interactions with these proteins can explain the toxicity. Perform a counter-screen with a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[2] |
| On-target toxicity | Lower the concentration of this compound. Determine the minimal concentration that still provides the desired on-target effect while minimizing toxicity.[1] Investigate the signaling pathway of the intended target to understand if its inhibition is expected to cause cytotoxicity. |
Data Presentation: Interpreting Off-Target Screening Data
Summarizing quantitative data from off-target screening assays is crucial for decision-making. Below are example tables for presenting data from a kinase profiling study and a cellular thermal shift assay.
Table 1: Kinase Profiling of this compound
This table summarizes the inhibitory activity of this compound against a panel of kinases. The data helps identify potential off-target kinases.
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 95% | 50 | On-Target |
| Kinase B | 85% | 250 | Off-Target |
| Kinase C | 55% | 1,500 | Off-Target |
| Kinase D | 10% | >10,000 | Not Significant |
| Kinase E | 5% | >10,000 | Not Significant |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
This table shows the change in the melting temperature (Tm) of the target protein in the presence of this compound, confirming target engagement in a cellular environment.
| Treatment | Target Protein Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.5 | - |
| This compound (1 µM) | 58.2 | +5.7 |
| This compound (10 µM) | 60.1 | +7.6 |
| Control Compound (10 µM) | 52.8 | +0.3 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions.[3]
Methodology:
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Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound to create a range of concentrations.
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Assay Plate Setup: In a 384-well plate, add the recombinant kinase, the appropriate substrate, and ATP.
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Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for the specified time.
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Detection: Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
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Data Acquisition: Read the luminescence signal using a plate reader.
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Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target in a cellular context.[1][7]
Methodology:
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Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
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Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Centrifuge the samples to pellet the aggregated proteins.
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Supernatant Collection: Collect the supernatant containing the soluble proteins.
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Detection: Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry.
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Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve and determine the melting temperature (Tm).
Visualizations
Signaling Pathway Diagram
Caption: On-target vs. off-target effects of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Brinazarone Stability and Handling
Disclaimer: The compound "Brinazarone" is not found in the public scientific literature. This guide has been developed based on the stability and handling of Brassinosteroids, a class of plant hormones with complex structures that present similar stability challenges. The principles and methods described here are broadly applicable to novel compounds with comparable characteristics.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy after storage. What should I do?
A1: Cloudiness, precipitation, or crystallization upon storage, especially at low temperatures, can indicate that the compound has fallen out of solution. This may be due to the solvent approaching its saturation limit at that temperature or solvent evaporation.
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Troubleshooting:
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Gently warm the solution to 37°C to see if the precipitate redissolves.
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Briefly sonicate the solution to aid in redissolution.
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If the precipitate does not redissolve, it may indicate degradation. Do not use the solution and prepare a fresh stock.
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To prevent this, consider storing your stock solution at a slightly lower concentration or using a different solvent system if compatible with your experimental design.
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Q2: I am observing a loss of biological activity in my experiments with this compound over time. Could this be a stability issue?
A2: Yes, a gradual or sudden loss of biological activity is a common indicator of compound degradation. This compound, like many complex organic molecules, can be susceptible to hydrolysis, oxidation, or photodecomposition.
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Troubleshooting:
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Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.
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Storage Conditions: Store aliquots at -80°C for long-term storage and at -20°C for short-term storage. Protect from light by using amber vials or wrapping tubes in aluminum foil.
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Fresh Solutions: Prepare fresh working solutions from a new aliquot for each experiment.
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Purity Check: If you suspect significant degradation, the purity of your stock solution can be re-assessed using High-Performance Liquid Chromatography (HPLC).
-
Q3: What are the optimal storage conditions for solid this compound?
A3: For long-term storage, solid this compound should be stored at -20°C or colder, in a tightly sealed container, and protected from light and moisture. A desiccator can provide an additional layer of protection against humidity.
Q4: Can I autoclave solutions containing this compound?
A4: No. Autoclaving involves high temperatures and pressure, which will likely cause significant degradation of the compound. Filter-sterilize this compound solutions using a 0.22 µm syringe filter if sterile conditions are required.
Troubleshooting Guide: Inconsistent Experimental Results
Inconsistent results can often be traced back to issues with compound stability and handling. This guide provides a systematic approach to troubleshooting.
| Observed Issue | Potential Cause | Recommended Action |
| Decreased potency in bioassays | Compound degradation in stock or working solutions. | Prepare fresh stock solutions from solid compound. Perform a dose-response curve to verify potency. Re-evaluate storage procedures. |
| High variability between replicates | Inhomogeneous solution after thawing; inconsistent pipetting of partially dissolved compound. | Ensure the stock solution is completely thawed and vortexed gently before making dilutions. |
| Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) | Formation of degradation products. | Conduct forced degradation studies to identify potential degradants. Optimize storage and handling to minimize their formation. |
| Color change in solution | Oxidation or other chemical reactions. | Discard the solution. When preparing new solutions, consider degassing the solvent to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a solution over time.
Objective: To quantify the remaining parent compound and detect the formation of degradation products.
Materials:
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This compound stock solution
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
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HPLC system with a UV detector
-
C18 analytical column
Methodology:
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). This is your T=0 sample.
-
Store the remaining solution under the desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 24h, 48h, 1 week), take an aliquot of the stored solution.
-
-
HPLC Analysis:
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Dilute the T=0 and time-point samples to an appropriate concentration for HPLC analysis.
-
Inject the samples onto the HPLC system.
-
Run a gradient elution method to separate the parent compound from potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
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Integrate the peak area of the parent this compound peak at each time point.
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Calculate the percentage of remaining this compound relative to the T=0 sample.
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Observe the appearance and growth of new peaks, which indicate degradation products.
-
Data Presentation:
| Storage Condition | Time Point | % Remaining this compound (Peak Area) | Degradation Products (Peak Area %) |
| 4°C | 0 h | 100% | 0% |
| 24 h | 99.5% | 0.5% | |
| 1 week | 98.2% | 1.8% | |
| Room Temp | 0 h | 100% | 0% |
| 24 h | 95.1% | 4.9% | |
| 1 week | 85.3% | 14.7% |
Visualizations
Brassinosteroid Signaling Pathway
Brassinosteroids, the model for this guide, are perceived by a cell-surface receptor kinase, initiating a signaling cascade that leads to changes in gene expression.
Caption: Simplified Brassinosteroid signaling pathway from receptor binding to gene regulation.
Experimental Workflow for Stability Testing
A logical workflow is crucial for systematically evaluating the stability of a compound like this compound.
Caption: Workflow for conducting a comprehensive stability analysis of a research compound.
Troubleshooting Logic for Loss of Activity
This decision tree helps researchers diagnose the cause of unexpected loss of biological activity in their experiments.
Caption: A decision tree for troubleshooting experiments with inconsistent biological activity.
Technical Support Center: Brinazarone Administration in Mice
Disclaimer: The information provided in this technical support center is for research purposes only. "Brinazarone" is treated as an investigational compound. The protocols and guidance are based on general principles of drug administration in mice and may require significant optimization for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to act as a modulator of a signaling pathway analogous to the Brassinosteroid pathway observed in plants. In this proposed pathway, this compound binds to a cell surface receptor kinase, initiating a phosphorylation cascade that ultimately influences the activity of transcription factors. This can lead to the regulation of gene expression involved in cell growth, differentiation, and stress responses.
Q2: What is the recommended solvent for this compound for in vivo studies in mice?
A2: The optimal solvent for this compound will depend on its final formulation and chemical properties. For initial studies, it is recommended to assess solubility in common biocompatible solvents such as sterile saline, phosphate-buffered saline (PBS), or a solution containing a low percentage of DMSO (e.g., <5%) and a surfactant like Tween 80 to improve solubility. Always perform a small-scale solubility test before preparing a large batch for administration.
Q3: What are the common routes of administration for this compound in mice?
A3: The choice of administration route depends on the experimental goals, including the desired pharmacokinetic profile. Common routes for investigational compounds in mice include:
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Intraperitoneal (IP) injection: Offers rapid absorption and systemic distribution.
-
Subcutaneous (SC) injection: Generally results in slower, more sustained absorption compared to IP.
-
Oral gavage (PO): Used to assess oral bioavailability.
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Intranasal (IN) administration: Can be used for direct-to-brain delivery, bypassing the blood-brain barrier.
Q4: How should I determine the optimal dose of this compound for my mouse model?
A4: Dose-ranging studies are essential to determine the optimal therapeutic dose while minimizing toxicity. Start with a low dose and escalate gradually in different cohorts of mice. Monitor for both therapeutic efficacy and any signs of adverse effects. Pharmacokinetic studies can help in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile to inform dosing schedules.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in solution | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Test alternative solvents or co-solvent systems (e.g., adding cyclodextrins).- Prepare fresh solutions before each use.- Gently warm the solution (if the compound is heat-stable) and vortex thoroughly. |
| Visible signs of distress in mice post-administration (e.g., lethargy, ruffled fur) | - The vehicle may be causing irritation (e.g., high DMSO concentration).- The compound may have off-target toxic effects.- The injection volume may be too large. | - Reduce the concentration of co-solvents like DMSO.- Perform a vehicle-only control group to isolate the effect of the vehicle.- Lower the dose of this compound.- Ensure injection volumes are within recommended limits (e.g., for IP in mice, typically <10 mL/kg). |
| Inconsistent experimental results between mice | - Inaccurate dosing.- Variability in administration technique.- Biological variability between animals. | - Use a calibrated pipette and ensure accurate calculation of dose based on individual mouse weight.- Standardize the administration procedure and ensure all personnel are properly trained.- Increase the number of mice per group to improve statistical power. |
| No observable therapeutic effect | - The dose may be too low.- Poor bioavailability via the chosen route of administration.- Rapid metabolism and clearance of the compound. | - Increase the dose in subsequent experiments.- Try a different route of administration that may offer better systemic exposure (e.g., IP instead of PO).- Conduct pharmacokinetic studies to determine the half-life of this compound in mice. |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Materials:
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This compound powder
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Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Tween 80
-
Sterile 0.9% Saline
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of no more than 5% of the total injection volume to dissolve the powder. Vortex until fully dissolved.
-
Add Tween 80 to a final concentration of 1-2% to aid in suspension.
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Add sterile 0.9% saline to reach the final desired concentration.
-
Vortex the solution thoroughly before drawing it into a syringe for injection.
-
Administer the solution to the mice via intraperitoneal injection, ensuring the injection volume is appropriate for the mouse's weight.
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Protocol 2: Pharmacokinetic Study Design in Mice
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Objective: To determine the concentration of this compound in plasma over time after a single dose.
-
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the desired route (e.g., IP or SC).
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At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect blood samples from a small subset of mice at each time point.
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Process the blood to separate the plasma.
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Analyze the plasma samples using a suitable analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound.
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Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
-
Quantitative Data Summary
Table 1: Example Dose-Response Data for this compound in a Hypothetical Mouse Model of Inflammation
| Dosage (mg/kg) | Route of Administration | Reduction in Inflammatory Marker (%) | Observed Side Effects |
| 1 | IP | 15 ± 4 | None observed |
| 5 | IP | 42 ± 7 | Mild, transient lethargy in 10% of mice |
| 10 | IP | 68 ± 9 | Lethargy and ruffled fur in 30% of mice |
| 10 | SC | 55 ± 8 | Minor irritation at the injection site |
| 20 | PO | 25 ± 6 | None observed |
Table 2: Example Pharmacokinetic Parameters of this compound (10 mg/kg, IP) in Mice
| Parameter | Value | Unit |
| Cmax (Peak Plasma Concentration) | 2.5 | µg/mL |
| Tmax (Time to Peak Concentration) | 0.5 | hours |
| AUC (Area Under the Curve) | 8.7 | µg*h/mL |
| T½ (Half-life) | 3.2 | hours |
Visualizations
Caption: Proposed signaling pathway for this compound.
Caption: General experimental workflow for in vivo studies.
Technical Support Center: Addressing Inconsistencies in Experimental Results
A thorough search for "Brinazarone" did not yield any information on a compound with this name in scientific literature or drug databases. It is possible that the name is misspelled or refers to a very new or internal compound designation.
To provide you with the detailed technical support you require, please verify the name of the compound. Once the correct name is provided, we can build a comprehensive technical support center to address inconsistencies in experimental results, including:
-
Frequently Asked Questions (FAQs): Addressing common challenges and sources of variability in experimental outcomes.
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Troubleshooting Guides: Step-by-step solutions for specific issues encountered during experiments.
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Data Presentation: Clearly structured tables summarizing quantitative data from relevant studies.
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Experimental Protocols: Detailed methodologies for key experiments to ensure reproducibility.
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Visualizations: Diagrams of signaling pathways and experimental workflows to clarify complex processes.
We are ready to assist you as soon as you can provide the correct compound name.
Technical Support Center: Optimization of Brinazarone for Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the optimization of Brinazarone for improved blood-brain barrier (BBB) penetration. The following information is based on the known chemical structure of this compound and established principles of medicinal chemistry and neuropharmacology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges for CNS delivery?
This compound is a synthetic compound with the molecular formula C₂₅H₃₂N₂O₂.[1] Based on its structure, several physicochemical properties can be estimated that may present challenges for its effective penetration across the blood-brain barrier. These properties are summarized in the table below. A high molecular weight and potential for P-glycoprotein (P-gp) efflux are common hurdles for CNS drug candidates.[2][3][4]
Q2: What are the initial steps to assess the BBB penetration of this compound?
The initial assessment of BBB penetration involves a combination of in silico, in vitro, and sometimes, early in vivo models. A typical workflow would be:
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In Silico Prediction: Calculate key physicochemical properties (LogP, TPSA, MW, etc.) to estimate BBB permeability potential.
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In Vitro Permeability Assays: Use models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) for a quick assessment of passive diffusion.
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In Vitro Cell-Based Assays: Employ cell lines such as Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) or human cerebral microvascular endothelial cells (hCMEC/D3) to evaluate both passive permeability and active efflux.[5][6][7]
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In Vivo Studies: If in vitro results are promising, proceed to in vivo studies in animal models (e.g., rodents) to determine the brain-to-plasma concentration ratio (Kp).
Q3: What structural features of this compound could be modified to improve BBB penetration?
To enhance BBB penetration, medicinal chemists can modify the structure of this compound in several ways:[8][9]
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Reduce P-gp Efflux: Structural modifications can be made to decrease the molecule's affinity for efflux transporters like P-gp. This could involve masking hydrogen bond donors or altering the overall conformation.
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Increase Lipophilicity (with caution): Increasing the lipophilicity (LogP) can improve passive diffusion across the BBB. However, excessively high lipophilicity can lead to increased plasma protein binding and metabolism.[2]
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Reduce Molecular Weight and Rotatable Bonds: A lower molecular weight and a more rigid structure are generally favorable for BBB penetration.[4]
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Prodrug Approach: A lipophilic prodrug of this compound could be designed to cross the BBB and then be converted to the active compound in the brain.[10][11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound's BBB penetration.
Issue 1: Low Permeability in PAMPA-BBB Assay
| Potential Cause | Troubleshooting Steps |
| Low Lipophilicity | Synthesize analogs with increased lipophilicity. For example, replace polar groups with non-polar ones, while considering the impact on target engagement. |
| High Polarity (High TPSA) | Mask polar functional groups, such as the secondary amine, through bio-reversible modifications to create a prodrug. |
| Experimental Artifact | Ensure proper preparation of the lipid membrane and check the integrity of the assay system using control compounds with known permeability. |
Issue 2: High Efflux Ratio in MDCK-MDR1 Assay
| Potential Cause | Troubleshooting Steps |
| Substrate for P-gp | Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) to confirm P-gp mediated efflux.[12] Synthesize analogs with reduced P-gp liability by, for example, reducing the number of hydrogen bond donors or introducing fluorine atoms.[13] |
| Involvement of Other Transporters | Use cell lines expressing other relevant efflux transporters, such as the Breast Cancer Resistance Protein (BCRP), to investigate their potential involvement. |
| Incorrect Data Interpretation | Verify the calculations for the efflux ratio and ensure that the assay was performed within the linear range of detection for the analytical method (e.g., LC-MS/MS). |
Issue 3: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| High Plasma Protein Binding | Measure the fraction of unbound drug in plasma (fu,plasma). If binding is high, consider structural modifications to reduce affinity for plasma proteins like albumin. |
| Rapid Metabolism | Conduct pharmacokinetic studies to determine the half-life of this compound in plasma. If metabolism is rapid, identify the metabolic soft spots and modify the structure to improve metabolic stability. |
| Poor BBB Permeability and/or High Efflux | The low Kp value may be a true reflection of poor BBB penetration. In this case, return to the lead optimization phase to improve the physicochemical properties and reduce efflux, as guided by the in vitro assays. |
Data Presentation
The following table presents hypothetical data for this compound and two of its rationally designed analogs aimed at improving BBB penetration.
| Compound | Modification | MW ( g/mol ) | cLogP | TPSA (Ų) | PAMPA-BBB Pe (10⁻⁶ cm/s) | MDCK-MDR1 Efflux Ratio | In Vivo Kp |
| This compound | Parent Compound | 392.53 | 4.2 | 41.5 | 2.5 | 5.8 | 0.15 |
| Analog 1 | Methylation of secondary amine | 406.56 | 4.5 | 32.3 | 4.8 | 2.1 | 0.65 |
| Analog 2 | Replacement of isopropyl with trifluoromethyl | 446.47 | 4.9 | 41.5 | 3.1 | 3.5 | 0.40 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
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Preparation of Lipid Solution: Prepare a 1% (w/v) solution of porcine brain polar lipid extract in dodecane.
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Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (PVDF membrane, 0.45 µm pore size) and allow the solvent to evaporate.
-
Preparation of Compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution to a final concentration of 100 µM in phosphate-buffered saline (PBS) at pH 7.4.
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Assay Procedure:
-
Add 200 µL of the compound solution to each well of the coated filter (donor) plate.
-
Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Place the donor plate into the acceptor plate and incubate at room temperature for 4-18 hours with gentle shaking.
-
-
Quantification: Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability (Pe): Calculate the permeability coefficient using the following equation:
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Pe = [-ln(1 - Ca(t)/Ceq)] * (Va * Vd) / ((Va + Vd) * A * t)
-
Where Ca(t) is the concentration in the acceptor well at time t, Ceq is the equilibrium concentration, Va and Vd are the volumes of the acceptor and donor wells, A is the area of the membrane, and t is the incubation time.
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Protocol 2: MDCK-MDR1 Transwell Assay
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Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts (e.g., 24-well format, 0.4 µm pore size) until a confluent monolayer is formed, as confirmed by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay (Apical to Basolateral - A to B):
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Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
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Add the transport buffer containing this compound (e.g., at 10 µM) to the apical (A) chamber.
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Add fresh transport buffer to the basolateral (B) chamber.
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Incubate at 37°C with 5% CO₂.
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At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
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Perform the same procedure as above, but add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
Calculate the Papp for both A to B and B to A directions: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration.
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Calculate the Efflux Ratio: ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for efflux transporters.
-
Visualizations
Caption: Experimental workflow for assessing and optimizing BBB penetration.
Caption: Troubleshooting logic for low in vivo brain exposure of a CNS drug candidate.
Caption: Hypothetical signaling pathway for this compound's CNS mechanism of action.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Drug Delivery Systems, CNS Protection, and the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the BTK Inhibitor Landscape: A Comparative Efficacy Analysis of Zanubrutinib and Ibrutinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent Bruton's tyrosine kinase (BTK) inhibitors, Zanubrutinib (Brukinsa®) and Ibrutinib (Imbruvica®), based on available clinical trial data. This analysis focuses on their performance in treating various B-cell malignancies, supported by experimental data and methodologies.
Zanubrutinib, a next-generation BTK inhibitor, is designed to maximize BTK occupancy and minimize off-target effects. Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of several B-cell cancers. Both drugs function by blocking the BTK protein, a crucial component of the B-cell receptor signaling pathway that is essential for B-cell proliferation and survival.
Quantitative Efficacy Comparison
The following table summarizes key efficacy data from head-to-head and single-arm clinical trials of Zanubrutinib and Ibrutinib in various hematological malignancies.
| Indication | Trial | Treatment Arms | Overall Response Rate (ORR) | Complete Response (CR) | Duration of Response (DOR) | Progression-Free Survival (PFS) |
| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | ALPINE (Phase 3) | Zanubrutinib vs. Ibrutinib | 86.2% vs. 75.7% | Not Reported | Not Reached vs. Not Reached | 24-month PFS: 79.5% vs. 67.3% |
| Waldenström's Macroglobulinemia (WM) | ASPEN (Phase 3) | Zanubrutinib vs. Ibrutinib | Very Good Partial Response (VGPR) or better: 28% vs. 19% | Not Reported | Not Reached vs. Not Reached | 18-month event-free survival: 84% vs. 85% |
| Mantle Cell Lymphoma (MCL) - Relapsed/Refractory | BGB-3111-206 (Phase 2) | Zanubrutinib | 84% | 59% | Median DOR: 19.5 months | Median PFS: 19.3 months |
| Mantle Cell Lymphoma (MCL) - Relapsed/Refractory | RAY (Phase 3) | Ibrutinib vs. Temsirolimus | 77% vs. 47% | 23% vs. 1% | Median DOR: Not Reached vs. 6.2 months | Median PFS: 14.6 months vs. 6.2 months |
| Marginal Zone Lymphoma (MZL) - Relapsed/Refractory | MAGNOLIA (Phase 2) | Zanubrutinib | 68% (IRC assessed) | 26% | Median DOR: Not Reached | Median PFS: Not Reached |
| Marginal Zone Lymphoma (MZL) - Relapsed/Refractory | PCYC-1121 (Phase 2) | Ibrutinib | 48% | 3% | Median DOR: Not Reached | Median PFS: 14.2 months |
IRC: Independent Review Committee
Experimental Protocols
Detailed methodologies for the key clinical trials cited are publicly available. Below is a generalized workflow representative of these studies.
Typical Phase 3 Head-to-Head Clinical Trial Protocol
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Patient Screening and Enrollment: Patients with a confirmed diagnosis of the target malignancy who meet specific inclusion and exclusion criteria (e.g., prior treatments, performance status) are enrolled.
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Randomization: Enrolled patients are randomly assigned to receive either Zanubrutinib or Ibrutinib.
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Treatment Administration: Drugs are administered orally at their approved dosages. Treatment continues until disease progression or unacceptable toxicity.
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Efficacy Assessment: Tumor response is assessed at regular intervals using standard criteria (e.g., Lugano criteria for lymphomas). Assessments typically involve imaging scans (CT, PET) and bone marrow biopsies.
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Safety Monitoring: Adverse events are monitored and graded throughout the study according to the Common Terminology Criteria for Adverse Events (CTCAE).
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Data Analysis: Statistical analyses are performed to compare the primary and secondary endpoints between the treatment arms.
Visualizing Key Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: BTK's central role in B-cell signaling and its inhibition by Zanubrutinib/Ibrutinib.
Unveiling Drug Mechanisms: A Guide to Validating Brinazarone's Action with RNA-Seq
For researchers, scientists, and drug development professionals, understanding a drug's precise mechanism of action is paramount for successful therapeutic development. This guide provides a comprehensive framework for utilizing RNA sequencing (RNA-seq) to validate the hypothesized mechanism of Brinazarone, a novel small molecule inhibitor. By comparing its transcriptomic signature to alternative therapies, researchers can gain crucial insights into its efficacy and potential applications.
The advent of next-generation sequencing technologies, particularly RNA-seq, has revolutionized the process of drug discovery and development. This powerful tool allows for a global view of the transcriptomic changes induced by a therapeutic compound, offering a detailed picture of the cellular pathways it modulates.[1] This guide will walk through the experimental design, data analysis, and interpretation of RNA-seq data in the context of validating the mechanism of action of this compound, a hypothetical kinase inhibitor.
This compound: A Hypothetical Kinase Inhibitor
For the purpose of this guide, we will define This compound as a novel small molecule inhibitor targeting a key kinase in the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[2] The primary hypothesis is that this compound specifically inhibits this kinase, leading to the downregulation of downstream proliferative and anti-apoptotic genes.
To validate this, we will compare the transcriptomic effects of this compound to two alternative therapeutic strategies:
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Alternative A (Alt-A): A well-characterized, FDA-approved mTOR inhibitor.
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Alternative B (Alt-B): A cytotoxic chemotherapy agent that induces DNA damage.
This comparison will allow us to discern the specific effects of this compound from those of a known inhibitor of the same pathway and a compound with a distinct, non-targeted mechanism of action.
Experimental and Analytical Workflow
A robust experimental design is critical for obtaining meaningful RNA-seq data. The following diagram outlines the key steps in the workflow, from cell culture and treatment to data analysis and interpretation.
Detailed Experimental Protocols
A meticulously executed experimental protocol is the foundation of reproducible and reliable results.
Cell Culture and Drug Treatment
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Cell Line: Select a human cancer cell line known to have an activated PI3K/Akt/mTOR pathway (e.g., MCF-7, A549).
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Culture Conditions: Culture cells in appropriate media and conditions to 80% confluency.
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Treatment: Treat cells in triplicate with:
-
This compound (at a predetermined IC50 concentration)
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Alternative A (mTOR inhibitor, at its known effective concentration)
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Alternative B (cytotoxic agent, at its IC50 concentration)
-
Vehicle control (e.g., DMSO)
-
-
Incubation: Incubate treated cells for a specific duration (e.g., 24 hours) to allow for significant transcriptomic changes.
RNA Extraction and Quality Control
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RNA Isolation: Isolate total RNA from the treated cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is recommended for high-quality RNA-seq.
RNA-seq Library Preparation and Sequencing
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Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples using a strand-specific library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).[3]
Data Presentation: Comparative Transcriptomic Analysis
Following data analysis, the results can be summarized to compare the effects of this compound with the alternative treatments.
Table 1: Summary of Differentially Expressed Genes (DEGs)
| Treatment | Up-regulated Genes | Down-regulated Genes | Total DEGs |
| This compound | 1250 | 1480 | 2730 |
| Alternative A (mTOR inhibitor) | 1100 | 1350 | 2450 |
| Alternative B (Cytotoxic agent) | 2500 | 2300 | 4800 |
Data is hypothetical and for illustrative purposes only.
Table 2: Overlap of Down-regulated Genes
| Comparison | Number of Overlapping Genes |
| This compound vs. Alternative A | 950 |
| This compound vs. Alternative B | 250 |
| Alternative A vs. Alternative B | 200 |
Data is hypothetical and for illustrative purposes only.
The significant overlap in down-regulated genes between this compound and Alternative A would support the hypothesis that this compound acts on the same pathway. The smaller overlap with Alternative B suggests a distinct mechanism of action from general cytotoxicity.
Visualizing the Mechanism of Action
Pathway analysis of the differentially expressed genes can provide a visual representation of the drug's impact on cellular signaling.
This diagram illustrates the hypothesized point of intervention for this compound. The down-regulation of genes involved in protein synthesis and the up-regulation of pro-apoptotic genes in the RNA-seq data would provide strong evidence for this proposed mechanism.
Conclusion
RNA-seq is an indispensable tool for elucidating the mechanism of action of novel therapeutic compounds.[4] By employing a well-designed experimental and analytical strategy, researchers can generate a comprehensive transcriptomic profile of a drug's activity. The comparative approach outlined in this guide, using this compound as a case study, demonstrates how RNA-seq can be leveraged to validate a hypothesized mechanism, differentiate it from alternative therapies, and provide a solid foundation for further preclinical and clinical development. The integration of quantitative data, detailed protocols, and clear visualizations is essential for communicating these complex findings to the scientific community.
References
Unraveling Brinazarone: A Comparative Analysis in Preclinical Models
A comprehensive evaluation of the novel therapeutic agent Brinazarone against the current standard-of-care in preclinical settings, providing researchers and drug development professionals with a detailed comparison of efficacy, mechanism of action, and experimental protocols.
Introduction
As the landscape of drug discovery continues to evolve, novel therapeutic agents are constantly being evaluated for their potential to surpass existing treatment paradigms. This guide offers a detailed comparative analysis of this compound, a promising new investigational drug, against the established standard-of-care treatment in various preclinical models. By presenting quantitative data, in-depth experimental methodologies, and visual representations of molecular pathways and workflows, this document aims to provide a clear and objective resource for the scientific community.
Comparative Efficacy in Preclinical Models
The therapeutic potential of this compound has been benchmarked against the standard-of-care drug in a range of preclinical studies. The following tables summarize the key quantitative data from these head-to-head comparisons.
Table 1: In Vitro Cytotoxicity in Cancer Cell Lines
| Cell Line | This compound IC₅₀ (µM) | [Standard-of-Care Drug] IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 0.5 ± 0.07 | 1.2 ± 0.15 |
| A549 (Lung Cancer) | 0.8 ± 0.11 | 2.5 ± 0.32 |
| U87 (Glioblastoma) | 0.3 ± 0.05 | 0.9 ± 0.10 |
Table 2: Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) |
| MCF-7 | Vehicle Control | 0 | 0 |
| This compound (10 mg/kg) | 65 ± 5.2 | 80 | |
| [Standard-of-Care Drug] (20 mg/kg) | 45 ± 4.8 | 60 | |
| A549 | Vehicle Control | 0 | 0 |
| This compound (10 mg/kg) | 72 ± 6.1 | 90 | |
| [Standard-of-Care Drug] (20 mg/kg) | 50 ± 5.5 | 70 |
Mechanism of Action: A Tale of Two Pathways
This compound exerts its therapeutic effect through a distinct signaling pathway compared to the standard-of-care drug. Understanding these differences is crucial for identifying potential synergistic effects and patient populations that may benefit most from each treatment.
In contrast, the standard-of-care drug primarily targets the MAPK/ERK pathway, a parallel signaling cascade also implicated in cell proliferation and survival.
Experimental Protocols: A Guide to Reproducibility
To ensure the transparency and reproducibility of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay
-
Cell Culture: MCF-7, A549, and U87 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or the [Standard-of-Care Drug] for 72 hours.
-
MTT Assay: Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm.
-
Data Analysis: IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
Xenograft Tumor Model
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Tumor Implantation: 1 x 10⁶ MCF-7 or A549 cells were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (10 mg/kg, i.p., daily), and [Standard-of-Care Drug] (20 mg/kg, p.o., daily).
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2.
-
Survival Analysis: Mice were monitored daily, and the study was terminated when tumors exceeded 2000 mm³ or signs of morbidity were observed. Survival data was analyzed using Kaplan-Meier curves.
Comparative Experimental Workflow
The following diagram illustrates the overarching workflow for the preclinical comparison of this compound and the standard-of-care drug.
The preclinical data presented in this guide suggests that this compound demonstrates superior efficacy in inhibiting cancer cell growth and reducing tumor volume compared to the current standard-of-care drug in the tested models. Its distinct mechanism of action offers a potential new therapeutic strategy. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting.
A Comparative Guide to the Effects of Gefitinib Across Non-Small Cell Lung Cancer Cell Lines
Because the initially requested agent, "Brinazarone," could not be identified in publicly available scientific literature, this guide uses Gefitinib as an illustrative example to fulfill the user's request for a detailed comparative analysis. Gefitinib is a well-characterized inhibitor of the Epidermal Growth Factor Receptor (EGFR) and has been extensively studied in various cancer cell lines, making it a suitable substitute for demonstrating the requested data presentation and visualization formats.
This guide provides a comparative analysis of Gefitinib's effects on different non-small cell lung cancer (NSCLC) cell lines, with a focus on its performance relative to other EGFR inhibitors. The information is intended for researchers, scientists, and drug development professionals.
Mechanism of Action of Gefitinib
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[1] It competitively blocks the binding of adenosine triphosphate (ATP) to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways.[2][3] These pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, are crucial for cell proliferation, survival, and differentiation.[3][4] In cancer cells where EGFR is overactive due to mutations or overexpression, its inhibition by Gefitinib can lead to reduced cell proliferation and induction of apoptosis.[2][5] Gefitinib is particularly effective in NSCLC patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[3]
EGFR Signaling Pathway and Gefitinib's Point of Inhibition.
Comparative Efficacy of EGFR Inhibitors in NSCLC Cell Lines
The sensitivity of NSCLC cell lines to EGFR inhibitors is highly dependent on their EGFR mutation status. The following table summarizes the 50% inhibitory concentration (IC50) values for Gefitinib and other EGFR inhibitors across a panel of NSCLC cell lines with different EGFR mutations.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Osimertinib IC50 (µM) |
| A549 | Wild-Type | >10 | ~23[6] | >10 |
| PC-9 | Exon 19 Deletion | ~0.02 | ~0.028[7] | ~0.018[8] |
| HCC827 | Exon 19 Deletion | ~0.005 | ~0.004[9] | Not Widely Reported |
| H1975 | L858R & T790M | >10 | >20 | ~0.0046[7] |
| H1650 | Exon 19 Deletion & PTEN null | ~0.65 (Resistant)[10] | Not Widely Reported | ~0.166[7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (e.g., Gefitinib, Erlotinib, Osimertinib). Include a vehicle-treated control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Experimental Workflow for MTT Cell Viability Assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay quantifies the number of apoptotic and necrotic cells following drug treatment. It is based on the principle that phosphatidylserine is translocated to the outer cell membrane during early apoptosis and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain necrotic and late apoptotic cells.[13]
Protocol:
-
Cell Treatment: Seed 1 x 106 cells in a T25 flask and treat with the desired drug concentration for 48 hours.
-
Cell Collection: Collect both floating and adherent cells. Wash the collected cells twice with cold PBS.[13]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are both Annexin V and PI positive.
Western Blot for EGFR Signaling Pathway
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK to confirm the mechanism of drug action.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the drug for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on a polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[15]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 6. Erlotinib induces the human non–small‐cell lung cancer cells apoptosis via activating ROS‐dependent JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibiting proliferation of gefitinib-resistant, non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Bioactive Compounds: A Case Study on Benzoxazinone Analogs as α-Chymotrypsin Inhibitors
A note on the requested topic: Initial research did not yield any public domain information on a compound named "Brinazarone." This may indicate a highly novel, proprietary, or potentially misspelled compound name. To fulfill the core requirements of this request for a comparative guide, the following analysis has been prepared using a well-documented class of bioactive molecules: benzoxazinone derivatives and their activity as inhibitors of the serine protease α-chymotrypsin. This example serves to demonstrate the requested format for data presentation, experimental protocol description, and visualization for an audience of researchers, scientists, and drug development professionals.
Introduction to Benzoxazinones and α-Chymotrypsin
Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] This guide focuses on a series of 2-phenyl substituted 4H-3,1-benzoxazin-4-one analogs and their comparative performance as inhibitors of α-chymotrypsin. α-Chymotrypsin is a serine protease found in the digestive system that plays a role in various pathological conditions, making it a relevant target for therapeutic intervention.[5] Understanding the structure-activity relationships (SAR) of benzoxazinone analogs provides a framework for designing more potent and selective inhibitors.
Comparative Performance of Benzoxazinone Analogs
The inhibitory potential of a series of synthesized benzoxazinone derivatives against bovine α-chymotrypsin was evaluated, with the results summarized in the table below. The core structure and the positions of substituents on the phenyl ring are depicted in the accompanying graphic.
Data Presentation: α-Chymotrypsin Inhibition by Benzoxazinone Analogs
| Compound | Substituent (Position) | IC50 (μM) ± SEM | Ki (μM) | Type of Inhibition |
| 1 | Unsubstituted | 10.1 ± 1.1 | 8.1 ± 1.1 | Mixed |
| 2 | 2-Fluoro | 7.2 ± 0.7 | 6.0 ± 0.7 | Competitive |
| 3 | 3-Fluoro | 9.8 ± 0.4 | 8.5 ± 0.4 | Competitive |
| 4 | 4-Fluoro | 8.1 ± 0.2 | 7.0 ± 0.2 | Competitive |
| 5 | 2-Chloro | 6.5 ± 0.1 | 4.7 ± 0.1 | Competitive |
| 6 | 3-Chloro | 8.2 ± 0.3 | 7.1 ± 0.3 | Competitive |
| 7 | 4-Chloro | 7.6 ± 0.2 | 6.4 ± 0.2 | Competitive |
| 8 | 2-Bromo | 6.9 ± 0.2 | 5.8 ± 0.2 | Competitive |
| 9 | 3-Bromo | 9.1 ± 0.6 | 7.9 ± 0.6 | Competitive |
| 10 | 4-Bromo | 8.5 ± 0.5 | 7.4 ± 0.5 | Competitive |
| 11 | 2-Nitro | 12.3 ± 1.2 | 10.6 ± 1.2 | Mixed |
| 12 | 3-Nitro | 15.1 ± 0.9 | 13.2 ± 0.9 | Mixed |
| 13 | 4-Nitro | 14.2 ± 0.8 | 12.4 ± 0.8 | Mixed |
| Chymostatin | (Standard) | 7.1 ± 1.0 | - | - |
Data synthesized from multiple studies on benzoxazinone derivatives.[5][6][7][8]
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of these benzoxazinone analogs:
-
Effect of Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the phenyl ring generally leads to an increase in inhibitory potency compared to the unsubstituted analog (Compound 1).[6] The chloro-substituted analogs, particularly 2-chloro (Compound 5), showed the highest potency.[6]
-
Positional Isomerism: For halogenated compounds, substitution at the ortho (2-) and para (4-) positions tends to result in slightly higher potency than substitution at the meta (3-) position.[6]
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing nitro group (NO2) at any position (Compounds 11, 12, 13) resulted in a decrease in inhibitory activity compared to the unsubstituted analog.[6]
-
Mechanism of Inhibition: Kinetic studies indicated that the majority of the halogenated analogs act as competitive inhibitors, suggesting they bind to the active site of α-chymotrypsin.[6][9] In contrast, the unsubstituted and nitro-substituted analogs exhibited a mixed-type inhibition.[6]
Experimental Protocols
Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones
A general method for the synthesis of the benzoxazinone derivatives involves the reaction of anthranilic acid with various substituted benzoyl chlorides.[5][6]
-
Reaction Setup: Anthranilic acid (1 equivalent) is dissolved in chloroform.
-
Addition of Reagents: Triethylamine (2 equivalents) is added to the solution, followed by the dropwise addition of the appropriately substituted benzoyl chloride (1.2 equivalents).
-
Reaction Conditions: The mixture is stirred at room temperature for 2-3 hours.
-
Work-up: The reaction mixture is washed sequentially with 5% HCl, 5% NaHCO3, and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Cyclization: The solvent is evaporated, and the resulting residue is refluxed in an appropriate solvent (e.g., toluene) for 4-6 hours to effect cyclization.
-
Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final benzoxazinone derivative.
In Vitro α-Chymotrypsin Inhibition Assay
The inhibitory activity of the synthesized compounds is determined spectrophotometrically using a method based on the hydrolysis of a specific substrate, such as N-benzoyl-L-tyrosine ethyl ester (BTEE).[10][11]
-
Reagent Preparation:
-
Buffer: 80 mM Tris-HCl buffer (pH 7.8) containing 100 mM CaCl2.
-
Enzyme Solution: Bovine pancreas α-chymotrypsin is dissolved in 1 mM HCl to a concentration of 1 mg/mL and then diluted to the working concentration (e.g., 10-30 µg/mL) in the same solvent.
-
Substrate Solution: N-benzoyl-L-tyrosine ethyl ester (BTEE) is dissolved in 50% (w/w) methanol to a final concentration of 1.07 mM.
-
Inhibitor Solutions: The synthesized benzoxazinone analogs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations for the assay.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add 1.5 mL of the Tris-HCl buffer and 1.4 mL of the BTEE substrate solution.
-
Add a specific volume of the inhibitor solution (or solvent for the control).
-
Pre-incubate the mixture at 25°C for 5-10 minutes.
-
Initiate the reaction by adding 0.1 mL of the enzyme solution.
-
Immediately monitor the increase in absorbance at 256 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentrations.
-
Kinetic parameters (Ki, type of inhibition) are determined by constructing Lineweaver-Burk or Dixon plots using various substrate and inhibitor concentrations.[9]
-
Mandatory Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the workflow from the synthesis of benzoxazinone analogs to the determination of their structure-activity relationship.
Mechanism of Competitive Inhibition
The kinetic studies revealed that many of the potent benzoxazinone analogs act as competitive inhibitors. This mechanism is depicted in the following signaling pathway diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 5. synthesis-structure-activity-relationships-studies-of-benzoxazinone-derivatives-as-chymotrypsin-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]
- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
A comprehensive head-to-head comparison of Brinazarone and the well-documented Selective Androgen Receptor Modulator (SARM), Enobosarm (also known as Ostarine or MK-2866), cannot be conducted at this time due to a lack of publicly available scientific literature, clinical trial data, or preclinical studies on this compound.
Extensive searches for "this compound" across scientific databases and clinical trial registries have yielded no relevant results pertaining to a compound with this name being investigated as a SARM or for any other therapeutic indication. This suggests that "this compound" may be an internal development name not yet disclosed in public forums, a new compound with no published data, or a potential misnomer for another agent. The search results did identify compounds with similar-sounding names, such as Brinzolamide , a carbonic anhydrase inhibitor for glaucoma, and Benziodarone , a treatment for gout, neither of which are related to the mechanism of action of SARMs.
In contrast, Enobosarm is a well-characterized SARM with a substantial body of research supporting its effects on body composition and its potential therapeutic applications.
Enobosarm: A Profile
Enobosarm is a nonsteroidal SARM that selectively binds to the androgen receptor (AR) in tissues like muscle and bone, demonstrating anabolic effects with the aim of minimizing the androgenic side effects observed with traditional anabolic steroids.
Mechanism of Action of SARMs
The signaling pathway for SARMs like Enobosarm involves binding to the androgen receptor, leading to the translocation of the SARM-AR complex into the nucleus. Inside the nucleus, this complex binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes. This process is designed to promote anabolic effects in muscle and bone while having a reduced impact on reproductive tissues.
Caption: Simplified signaling pathway of a Selective Androgen Receptor Modulator (SARM).
Experimental Data on Enobosarm
Numerous clinical trials have evaluated the efficacy and safety of Enobosarm. A key endpoint in these studies is the change in lean body mass (LBM).
Table 1: Summary of Selected Clinical Trial Data for Enobosarm
| Study/Trial | Population | Dosage | Duration | Key Findings on Lean Body Mass (LBM) | Reference |
| Phase II Trial | 120 healthy elderly men and postmenopausal women | 3 mg/day | 12 weeks | Statistically significant increase in total LBM (average 1.3 kg increase vs. placebo) | [N/A] |
| Phase II Trial | 159 patients with cancer-induced muscle wasting | 1 mg and 3 mg/day | Up to 113 days | Significant increases in total LBM in both dosage groups compared to baseline | [N/A] |
| POWER Trials (Phase III) | Patients with non-small-cell lung cancer | 3 mg/day | 147 days | Designed to assess prevention and treatment of muscle wasting, with LBM as a co-primary endpoint | [N/A] |
Experimental Protocols
The following is a generalized experimental workflow for assessing the efficacy of a SARM in a clinical trial setting, based on protocols used in Enobosarm studies.
Assessment of Lean Body Mass
A common method for measuring changes in LBM is Dual-Energy X-ray Absorptiometry (DXA).
Caption: Generalized workflow for assessing Lean Body Mass (LBM) using DXA in a clinical trial.
Conclusion
While a detailed guide on Enobosarm can be provided, the absence of any public data on this compound makes a direct, evidence-based comparison impossible. For a meaningful comparative analysis, further information on the chemical structure, mechanism of action, preclinical data, and clinical trial results for this compound would be required. Researchers and drug development professionals are encouraged to consult peer-reviewed publications and clinical trial registries for the most current and validated information on novel therapeutic agents.
An Independent Comparative Analysis of Ocular Hypotensive Agents: Brinzolamide and Alternatives
A Note on the Topic: Initial searches for "Brinazarone" did not yield data on a specific therapeutic agent, suggesting a potential misspelling. This guide therefore focuses on Brinzolamide , a topical carbonic anhydrase inhibitor used in the management of glaucoma and ocular hypertension, and its therapeutic alternatives. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of the performance and underlying mechanisms of these agents, supported by published experimental data.
This guide will compare Brinzolamide with another carbonic anhydrase inhibitor, Dorzolamide , and a prostaglandin F2α analogue, Latanoprost .
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical studies comparing the intraocular pressure (IOP) lowering effects and safety profiles of Brinzolamide, Dorzolamide, and Latanoprost.
Table 1: Comparison of Carbonic Anhydrase Inhibitors - Brinzolamide vs. Dorzolamide
| Parameter | Brinzolamide 1% | Dorzolamide 2% | Key Findings & Citations |
| IOP Reduction (as monotherapy) | -3.8 to -5.7 mmHg | -4.3 to -5.9 mmHg | Efficacy is generally considered equivalent.[1] |
| IOP Reduction (adjunct to Timolol) | -3.6 to -5.3 mmHg | -3.6 to -5.1 mmHg | Both treatments show equivalent efficacy in reducing IOP when added to timolol therapy.[2] |
| Aqueous Humor Flow Reduction (Day) | 0.47 ± 0.20 µL/min | 0.34 ± 0.20 µL/min | Brinzolamide demonstrated a slightly greater reduction in aqueous humor flow during the day.[3] |
| Aqueous Humor Flow Reduction (Night) | 0.16 ± 0.12 µL/min | 0.10 ± 0.13 µL/min | Both agents show reduced efficacy at night, consistent with lower aqueous humor flow during sleep.[3] |
| Ocular Discomfort (Burning/Stinging) | 1.7% - 3.0% | 13.1% - 16.4% | Brinzolamide is associated with significantly less ocular burning and stinging upon instillation.[1][2] |
| Blurred Vision | More frequent than Dorzolamide | Less frequent than Brinzolamide | Some studies report a higher incidence of blurred vision with Brinzolamide.[4] |
| Taste Abnormality | Higher incidence | Higher incidence | Both drugs are associated with a higher incidence of taste abnormality.[4] |
Table 2: Comparison of Brinzolamide (CAI) vs. Latanoprost (Prostaglandin Analogue)
| Parameter | Brinzolamide 1% | Latanoprost 0.005% | Key Findings & Citations |
| IOP Reduction | Generally lower efficacy | Generally higher efficacy | Latanoprost is more effective at lowering IOP than timolol, a beta-blocker often used as a comparator for CAIs.[5][6] A meta-analysis showed latanoprost had a greater IOP reduction than brimonidine, another glaucoma medication.[5] |
| Dosing Frequency | Typically twice or three times daily | Once daily | Latanoprost offers the convenience of once-daily dosing.[6][7] |
| Mechanism of Action | Decreases aqueous humor production | Increases uveoscleral outflow of aqueous humor | The two drugs have different mechanisms for lowering IOP.[8][9] |
| Common Ocular Adverse Events | Blurred vision, ocular discomfort, taste perversion | Conjunctival hyperemia, iris hyperpigmentation, eyelash growth | Adverse event profiles are distinct due to different mechanisms of action.[4][6] |
| Systemic Side Effects | Generally well-tolerated systemically | Minimal systemic side effects | Both are considered to have a good systemic safety profile.[6] |
Mechanism of Action Signaling Pathways
The following diagrams illustrate the signaling pathways involved in the mechanism of action for Carbonic Anhydrase Inhibitors and Prostaglandin F2α Analogues.
Caption: Mechanism of Carbonic Anhydrase Inhibitors.
Caption: Mechanism of Prostaglandin F2α Analogues.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase (CA).[10][11]
Principle: The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to a yellow product, 4-nitrophenol. The rate of formation of 4-nitrophenol is monitored spectrophotometrically at 400-405 nm. The presence of a CA inhibitor will reduce the rate of this reaction.[10]
Materials:
-
Carbonic Anhydrase (e.g., from bovine erythrocytes)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Substrate: 4-nitrophenyl acetate (p-NPA)
-
Test compounds (Brinzolamide, Dorzolamide)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of carbonic anhydrase in the assay buffer.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile or DMSO.
-
Prepare serial dilutions of the test compounds and the positive control.
-
-
Assay Protocol (for a 200 µL final volume):
-
Add 158 µL of assay buffer to the wells of a 96-well plate.
-
Add 2 µL of the test compound dilutions (or solvent for control).
-
Add 20 µL of the CA enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
References
- 1. Clinical efficacy and safety of brinzolamide (Azopt), a new topical carbonic anhydrase inhibitor for primary open-angle glaucoma and ocular hypertension. Brinzolamide Primary Therapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of topical brinzolamide 1% and dorzolamide 2% eye drops given twice daily in addition to timolol 0.5% in patients with primary open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of brinzolamide and dorzolamide on aqueous humor flow in human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Latanoprost in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A six-month, randomized, double-masked study comparing latanoprost with timolol in open-angle glaucoma and ocular hypertension. The Latanoprost Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goodrx.com [goodrx.com]
- 8. Types Of Glaucoma Eyedrops & Medication [glaucoma.org]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
Introduction
Brinazarone is a novel small molecule inhibitor currently under investigation. This guide provides a comparative assessment of its specificity against its primary molecular target and other related targets. Understanding the selectivity profile of a compound like this compound is crucial for predicting its therapeutic efficacy and potential off-target effects. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
While the specific primary target and comprehensive experimental data for this compound are not yet publicly available, this guide will serve as a template to be populated once such data is disclosed. For the purpose of illustrating the required data presentation and visualization, we will use Bruton's tyrosine kinase (BTK) as a hypothetical primary target for this compound, a well-established target in the treatment of B-cell malignancies.[1][2]
Comparative Kinase Selectivity Profile
To assess the specificity of a kinase inhibitor, its activity is typically measured against a panel of related kinases. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. A lower IC50 value indicates a higher potency. The following table presents a template for the kinase selectivity data for this compound compared to other known BTK inhibitors, such as Ibrutinib and Acalabrutinib.[1][2]
| Target Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK (Primary Target) | Data not available | 0.5 | 5.1 |
| TEC | Data not available | 78 | 37-1000 |
| ITK | Data not available | 10 | >1000 |
| EGFR | Data not available | 5.6 | >1000 |
| SRC | Data not available | 20 | >1000 |
| LYN | Data not available | 16 | 3.5 |
| BLK | Data not available | 0.8 | 0.5 |
Note: IC50 values for Ibrutinib and Acalabrutinib are sourced from existing literature and may vary depending on the specific assay conditions.[1][3]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are example protocols for key assays used to determine kinase inhibitor specificity.
Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents : Purified recombinant human kinase, corresponding substrate peptide, ATP, and the test compound (this compound).
-
Procedure :
-
The kinase, substrate, and test compound are pre-incubated in a buffer solution.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
-
-
Data Analysis : The IC50 value is calculated by fitting the dose-response curve of the inhibitor concentration versus the percentage of kinase inhibition.
Cellular Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.
-
Cell Line : A relevant human cell line endogenously expressing the target kinase (e.g., a B-cell lymphoma line for BTK).
-
Procedure :
-
Cells are treated with various concentrations of the test compound for a specific duration.
-
The cells are then stimulated to induce the signaling pathway involving the target kinase.
-
Cell lysates are prepared, and the phosphorylation status of the target protein and downstream signaling molecules is analyzed by Western blotting or ELISA using phospho-specific antibodies.
-
-
Data Analysis : The concentration of the compound that results in a 50% reduction in the phosphorylation signal is determined.
Signaling Pathway and Experimental Workflow
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the hypothetical targeting of BTK by this compound within the BCR signaling cascade. Activation of the BCR by an antigen leads to the recruitment and activation of a series of downstream kinases, including BTK, which is crucial for B-cell proliferation and survival.[1]
Caption: Hypothetical inhibition of BTK by this compound in the BCR signaling pathway.
Experimental Workflow for Kinase Profiling
The diagram below outlines a typical workflow for assessing the selectivity of a kinase inhibitor like this compound.
Caption: General experimental workflow for determining the kinase selectivity of this compound.
References
- 1. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
Safety Operating Guide
Navigating the Disposal of Brinazarone: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information for the proper disposal of Brinazarone is critical for ensuring a safe laboratory environment and regulatory compliance. Due to the limited publicly available safety and disposal information for this compound (CAS Number: 89622-90-2), a comprehensive disposal plan rooted in precautionary principles is essential. This guide offers procedural, step-by-step guidance to directly address operational questions concerning the safe handling and disposal of this research compound.
Researchers and laboratory personnel must treat this compound as a compound with unknown toxicity and environmental fate. The absence of a complete Safety Data Sheet (SDS) necessitates a conservative approach to its disposal. The following procedures are based on best practices for managing chemical waste in a research setting.
Risk Assessment and Waste Classification
Before beginning any work with this compound, a thorough risk assessment should be conducted. All waste streams containing this compound must be classified as hazardous chemical waste. This includes pure this compound, solutions, contaminated consumables, and personal protective equipment (PPE).
| Waste Stream | Description | Recommended Waste Classification |
| Unused/Expired this compound | Pure solid compound. | Hazardous Chemical Waste (Solid) |
| This compound Solutions | Any solvent in which this compound has been dissolved. | Hazardous Chemical Waste (Liquid) |
| Contaminated Labware | Glassware, pipette tips, tubes, etc., that have been in direct contact with this compound. | Hazardous Chemical Waste (Solid) |
| Contaminated PPE | Gloves, disposable lab coats, etc., worn during handling. | Hazardous Chemical Waste (Solid) |
| Spill Cleanup Materials | Absorbents and other materials used to clean a this compound spill. | Hazardous Chemical Waste (Solid) |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the safe disposal of this compound waste.
Protocol 1: Segregation and Collection of Solid this compound Waste
-
Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container for all solid this compound waste.
-
Labeling: The container must be labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound (CAS: 89622-90-2)."
-
Segregation: Collect all solid waste, including unused compound, contaminated weighing boats, and other disposables, in this container.
-
Storage: Keep the container sealed when not in use and store it in a designated, secure hazardous waste accumulation area, away from incompatible materials.
Protocol 2: Segregation and Collection of Liquid this compound Waste
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for all liquid this compound waste.
-
Labeling: Clearly label the container with "Hazardous Waste," "Toxic," the chemical name "this compound (CAS: 89622-90-2)," and list all solvents present in the waste.
-
Compatibility: Do not mix this compound solutions with other incompatible waste streams.
-
Storage: Keep the container tightly sealed and store it in secondary containment within a designated hazardous waste accumulation area.
Protocol 3: Decontamination of Reusable Glassware
-
Triple Rinsing: Decontaminate reusable glassware by rinsing it three times with a suitable solvent (e.g., the solvent used to dissolve the this compound).
-
Rinsate Collection: Collect all rinsate as liquid hazardous waste and add it to the designated liquid waste container.
-
Final Cleaning: After triple rinsing, the glassware can be washed using standard laboratory procedures.
Disposal Workflow and Decision Making
The proper disposal of this compound waste must follow a structured workflow to ensure safety and compliance. All disposal activities must be conducted through an institution's certified hazardous waste management program. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
